Safety, handling, and storage of piperidine-based compounds.
Technical Guidance for Pharmaceutical & Research Applications Executive Summary Piperidine ( ) is a ubiquitous pharmacophore in drug discovery, serving as a core structural motif in analgesics (e.g., fentanyl), antihista...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guidance for Pharmaceutical & Research Applications
Executive Summary
Piperidine (
) is a ubiquitous pharmacophore in drug discovery, serving as a core structural motif in analgesics (e.g., fentanyl), antihistamines, and anticoagulants. However, its operational profile is defined by a convergence of three distinct risk vectors: high flammability (Flash Point 16°C), severe corrosivity (pH 12.6), and regulatory stricture (DEA List I Chemical).
This guide provides a technical framework for the safe integration of piperidine into research workflows. It moves beyond generic safety data to address the specific causality of piperidine hazards, focusing on barrier selection, regulatory inventory control, and neutralization protocols.
Physicochemical Risk Profile
Understanding the physical constants of piperidine is the first step in designing engineering controls. The low flash point combined with a high vapor density creates a significant "vapor creep" hazard in non-ventilated spaces.
Property
Value
Operational Implication
CAS Number
110-89-4
Unique identifier for inventory tracking.
Flash Point
16°C (61°F)
Class IB Flammable. Vapors can ignite at ambient lab temperatures.
Vapors sink and pool in low areas/drains, creating explosion risks.
pH
12.6
violent exothermic reaction with acids; severe tissue liquefaction.
pKa
11.22
Strong base; exists predominantly as the piperidinium ion at physiological pH.
Odor Threshold
< 2 ppm
"Pepper-like" amine odor. Olfactory fatigue occurs rapidly; do not rely on smell for detection.
Regulatory Architecture: DEA List I Compliance
In the United States, piperidine is designated as a List I Chemical under the Controlled Substances Act (CSA) due to its role as a precursor for phencyclidine (PCP). This status imposes strict security and record-keeping requirements that exceed standard laboratory protocols.
Security & Storage[1]
Physical Security: Piperidine stocks must be stored in a locked cabinet or cage within the chemical storage area. Access must be restricted to authorized personnel only.
Inventory Logging: A "cradle-to-grave" log is mandatory.
Receipt: Verify seal integrity and record lot number immediately.
Usage: Log exact volumes dispensed, date, user, and specific experiment/project ID.
Reconciliation: Perform monthly audits to identify discrepancies (shrinkage/theft).
Diversion Control
Researchers must be aware that "suspicious orders" or unexplained losses must be reported to the DEA. In a drug development context, the synthesis of piperidine derivatives (like fentanyl analogues) may trigger additional scheduling requirements (Schedule I/II).
Toxicology & Mechanism of Action
Piperidine poses a dual toxicological threat: immediate corrosive destruction of tissue and systemic neurotoxicity.
Corrosive Mechanism
As a strong organic base, piperidine saponifies fatty acids in cell membranes and denatures proteins. Unlike acid burns, which form a coagulum (eschar) that limits penetration, alkaline burns result in liquefactive necrosis . This allows the chemical to penetrate deep into tissues until neutralized, causing extensive damage that may not be immediately painful due to nerve destruction.
Systemic Neurotoxicity
Upon absorption (inhalation or dermal), piperidine acts on the autonomic nervous system.
Effect: It mimics acetylcholine, initially stimulating and then blocking ganglionic transmission.
Symptoms: Salivation, lacrimation, urination, defecation (SLUD syndrome), followed by muscular weakness, respiratory paralysis, and CNS depression.
Operational Handling & Engineering Controls[3]
The "Butyl Standard" for PPE
Standard laboratory nitrile gloves provide insufficient protection against piperidine for prolonged contact. Piperidine can permeate standard disposable nitrile (0.1 mm) in <10 minutes.
Primary Barrier (Splash Protection): Double-gloved Nitrile (minimum 0.12 mm outer). Change immediately upon any splash.
Secondary Barrier (Immersion/High Volume):Butyl Rubber (0.7 mm) is the gold standard, offering breakthrough times >480 minutes.
Eye/Face: Chemical splash goggles are mandatory. A face shield is required for pouring volumes >500 mL.
Ventilation Requirements
Fume Hood: All handling must occur within a certified chemical fume hood operating at 80–100 fpm face velocity.
Vapor Management: Do not use rotary evaporators without a secondary cold trap (dry ice/acetone) to prevent piperidine vapor from entering the vacuum pump oil or exhaust system.
Workflow Visualization
The following diagram outlines the critical decision points and safety barriers during the lifecycle of piperidine usage in a synthesis workflow.
Figure 1: Operational compliance loop for piperidine handling, emphasizing the integration of DEA logging and specific PPE checkpoints.
Storage & Incompatibility
Piperidine is chemically stable but highly reactive.[1] Proper segregation is vital to prevent catastrophic reactions.
Incompatibility Matrix
Oxidizers: Reaction with strong oxidizers (e.g., chromic acid, permanganates) can be explosive.
Dinitrogen Tetroxide (
):CRITICAL HAZARD. Reaction with is hypergolic (ignites spontaneously) and explosive.
Acids: Exothermic neutralization.[2] Mixing with concentrated mineral acids (HCl,
) releases massive heat and piperidinium salt fumes.
1-Perchlorylpiperidine: An extremely unstable explosive formed if piperidine reacts with perchloryl fluoride.
Storage Conditions
Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) if high purity is required, as it absorbs
from the air to form carbamates/carbonates.
Container: Glass or stainless steel. Avoid copper, zinc, and aluminum alloys due to corrosive amine attack.
Shelf Life: 2 years if sealed. Visually inspect for yellowing (oxidation products) before use.
Emergency Response Protocols
Exposure Response
Time is the critical variable in mitigating alkaline burns.
Skin Contact:
Immediate Flush: Drench with water for minimum 15 minutes . Do not waste time looking for neutralizers (vinegar) initially; dilution is key.
Remove Clothing: While flushing, remove contaminated clothing.[3]
Medical Eval: Seek medical attention. Alkaline burns can deepen hours after exposure.
Eye Contact:
Irrigate: Use eyewash station for 15 minutes, holding eyelids open.
Transport: Immediate transport to an ophthalmologist.
Spill Management Logic
Spills of piperidine release toxic, flammable vapors immediately.
Figure 2: Decision matrix for piperidine spill response. Note that evaporation outside a hood creates an immediate respiratory IDLH (Immediately Dangerous to Life or Health) atmosphere.
References
Drug Enforcement Administration (DEA). List I and II Regulated Chemicals. Diversion Control Division. Retrieved from [Link]
National Institutes of Health (NIH) - PubChem. Piperidine (Compound CID 8082) Safety and Hazards. Retrieved from [Link]
3-Methoxypiperidine: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Prominence of Substituted Piperidines in Medicinal Chemistry The piperidine ring is a ubiquitous and hi...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Substituted Piperidines in Medicinal Chemistry
The piperidine ring is a ubiquitous and highly valued scaffold in medicinal chemistry, forming the core of a vast array of pharmaceuticals and biologically active compounds.[1] Its saturated, three-dimensional structure provides a versatile framework for the precise spatial arrangement of pharmacophoric groups, enabling high-affinity interactions with biological targets. Within this important class of heterocycles, 3-substituted piperidines have emerged as particularly valuable building blocks, offering a strategic handle for modulating potency, selectivity, and pharmacokinetic properties. This guide focuses on 3-methoxypiperidine, a readily accessible and highly versatile derivative, exploring its synthesis, reactivity, and application in the development of novel therapeutics.
Physicochemical Properties and Handling
3-Methoxypiperidine (CAS: 4045-29-8) is a colorless to light yellow liquid with the chemical formula C₆H₁₃NO and a molecular weight of 115.17 g/mol .[2] Its key physicochemical properties are summarized in the table below.
Safety and Handling: 3-Methoxypiperidine hydrochloride (CAS: 688809-94-1) is classified as an irritant.[3] It may cause skin, eye, and respiratory tract irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. Avoid contact with strong oxidizing agents.[3] For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.[4]
Synthesis of the 3-Methoxypiperidine Scaffold
The synthesis of 3-methoxypiperidine typically starts from readily available precursors such as 3-hydroxypyridine or 3-hydroxypiperidine.
From 3-Hydroxypyridine
A common and scalable route to 3-hydroxypiperidine, the immediate precursor to 3-methoxypiperidine, involves the hydrogenation of 3-hydroxypyridine. This reduction can be achieved using various catalytic systems.
Figure 1: Synthesis of 3-Hydroxypiperidine from 3-Hydroxypyridine.
Experimental Protocol: Hydrogenation of 3-Hydroxypyridine
To a high-pressure autoclave, add 3-hydroxypyridine (1 equivalent) and a suitable solvent such as water or an organic solvent.[5][6]
Add the hydrogenation catalyst. Rhodium on carbon (Rh/C) or a rhodium-nickel/carbon bimetallic catalyst can be used.[5][6]
Seal the autoclave and purge with nitrogen, followed by hydrogen.
Pressurize the vessel with hydrogen to the desired pressure (e.g., 5 MPa) and heat to the reaction temperature (e.g., 90 °C).[5]
Maintain the reaction under these conditions with stirring for the required duration (e.g., 48 hours), monitoring for hydrogen uptake.[5]
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen.
Filter the reaction mixture to remove the catalyst.
The filtrate is then concentrated under reduced pressure to afford 3-hydroxypiperidine. Further purification can be achieved by distillation.
Methylation of 3-Hydroxypiperidine
The final step to obtain 3-methoxypiperidine is the methylation of the hydroxyl group of 3-hydroxypiperidine. This is a standard Williamson ether synthesis.
Figure 2: Synthesis of 3-Methoxypiperidine from 3-Hydroxypiperidine.
Experimental Protocol: O-Methylation of 3-Hydroxypiperidine
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-protected 3-hydroxypiperidine (1 equivalent) in an anhydrous solvent such as tetrahydrofuran (THF).
Cool the solution to 0 °C in an ice bath.
Carefully add a strong base, such as sodium hydride (NaH, ~1.1 equivalents), portion-wise.
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
Cool the reaction mixture back to 0 °C and add a methylating agent, such as methyl iodide (CH₃I, ~1.2 equivalents), dropwise.
Allow the reaction to warm to room temperature and stir overnight.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction by the slow addition of water.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The resulting N-protected 3-methoxypiperidine can then be deprotected under appropriate conditions (e.g., acidic conditions for a Boc group) to yield 3-methoxypiperidine. The crude product can be purified by column chromatography.
Key Reactions of 3-Methoxypiperidine in Organic Synthesis
The secondary amine of 3-methoxypiperidine is a versatile functional group that readily participates in a variety of chemical transformations, making it a valuable building block for introducing the 3-methoxypiperidinyl moiety into target molecules.
N-Alkylation
N-alkylation is a fundamental reaction for elaborating the 3-methoxypiperidine scaffold. This can be achieved through nucleophilic substitution with alkyl halides or via reductive amination.
Figure 3: General N-Alkylation strategies for 3-Methoxypiperidine.
Experimental Protocol: N-Alkylation with an Alkyl Halide
To a solution of 3-methoxypiperidine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base, typically potassium carbonate (K₂CO₃, 2-3 equivalents).[7]
Add the alkyl halide (1-1.2 equivalents) to the stirred suspension.
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor by TLC.
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
The filtrate is then concentrated under reduced pressure.
The residue is taken up in an organic solvent and washed with water to remove any remaining DMF and salts.
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude N-alkylated product, which can be purified by column chromatography or distillation.
N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl piperidines.[8][9]
Figure 4: Buchwald-Hartwig N-Arylation of 3-Methoxypiperidine.
To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-10 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4-2 equivalents).[10]
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
Add the aryl halide (1 equivalent) and 3-methoxypiperidine (1.2-1.5 equivalents) followed by an anhydrous, degassed solvent such as toluene or dioxane.
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.
Monitor the reaction by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to afford the desired N-aryl-3-methoxypiperidine.
N-Acylation
N-acylation of 3-methoxypiperidine with acyl chlorides or acid anhydrides provides access to the corresponding amides, which are also common motifs in bioactive molecules.
Figure 5: N-Acylation of 3-Methoxypiperidine.
Experimental Protocol: N-Acylation with an Acyl Chloride
To a solution of 3-methoxypiperidine (1 equivalent) and a non-nucleophilic base such as triethylamine (Et₃N, 1.5-2 equivalents) in an anhydrous solvent like dichloromethane (CH₂Cl₂) at 0 °C, add the acyl chloride (1-1.1 equivalents) dropwise.[11]
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC.
Upon completion, wash the reaction mixture with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The crude N-acyl-3-methoxypiperidine can be purified by column chromatography or recrystallization.
Applications in Drug Discovery and Development
The 3-methoxypiperidine scaffold is a key component in a number of biologically active compounds, demonstrating its utility in targeting a range of diseases.
Prucalopride: A Case Study in Prokinetic Agents
A prominent example of a drug synthesized from a 3-methoxypiperidine derivative is Prucalopride , a selective, high-affinity 5-HT₄ receptor agonist used for the treatment of chronic constipation.[3] The synthesis of Prucalopride involves the N-alkylation of a 4-aminopiperidine derivative, which can be prepared from a precursor containing the 3-methoxypiperidine core.
NMDA Receptor Antagonists
Substituted piperidines are known to be effective modulators of the N-methyl-D-aspartate (NMDA) receptor, a key player in neuronal function and a target for the treatment of various neurological disorders.[12][13][14][15][16] While specific examples prominently featuring the 3-methoxy substitution are not as widespread in publicly available literature, the general principles of NMDA receptor antagonist design suggest that the 3-methoxypiperidine scaffold can be utilized to explore this chemical space. The methoxy group can influence the molecule's polarity, hydrogen bonding capacity, and conformational preferences, which are critical for receptor binding.
CCR5 Receptor Antagonists
The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for the entry of the HIV-1 virus into host cells.[17] CCR5 antagonists, such as Maraviroc, have proven to be an effective class of anti-HIV drugs.[18] The development of novel CCR5 antagonists often involves the exploration of various heterocyclic scaffolds, including substituted piperidines, to optimize antiviral potency and pharmacokinetic profiles.[19][20][21] The 3-methoxypiperidine moiety can be incorporated into potential CCR5 antagonists to fine-tune their properties.
Conclusion and Future Perspectives
3-Methoxypiperidine has established itself as a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its straightforward synthesis and the reactivity of its secondary amine functionality allow for its incorporation into a wide range of molecular architectures. The successful application of a derivative of this scaffold in the marketed drug Prucalopride highlights its potential in drug discovery.
Future opportunities for the application of 3-methoxypiperidine lie in its use for the synthesis of novel analogs of known bioactive compounds, as well as in fragment-based drug discovery campaigns to explore new chemical space. The influence of the 3-methoxy group on the conformation and physicochemical properties of the piperidine ring warrants further investigation to fully exploit its potential in the design of next-generation therapeutics. As the demand for novel and effective drugs continues to grow, the strategic use of well-designed building blocks like 3-methoxypiperidine will remain a cornerstone of successful drug development programs.
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The Rising Therapeutic Potential of Novel Methoxypiperidine Compounds: A Technical Guide for Drug Discovery Professionals
Foreword: Unlocking the Therapeutic Promise of a Privileged Scaffold The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a wide array of FDA-approved d...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: Unlocking the Therapeutic Promise of a Privileged Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a wide array of FDA-approved drugs and biologically active natural products.[1][2] Its inherent structural and physicochemical properties—including metabolic stability and the ability to modulate lipophilicity—often enhance the druggability of parent compounds, improving their pharmacokinetic profiles.[3] This guide delves into a particularly promising and underexplored subclass: novel methoxypiperidine compounds. The strategic introduction of a methoxy group can significantly influence a molecule's biological activity, receptor affinity, and metabolic fate. Herein, we provide an in-depth exploration of the synthesis, potential biological activities, and mechanistic underpinnings of these compounds, offering a technical roadmap for researchers, scientists, and drug development professionals poised to innovate in this exciting therapeutic space.
The Methoxypiperidine Scaffold: A Gateway to Diverse Biological Activities
The incorporation of a methoxy (-OCH₃) group onto the piperidine core can dramatically alter a compound's electronic and steric properties, thereby influencing its interaction with biological targets. This seemingly simple modification can unlock a diverse range of pharmacological activities, spanning multiple therapeutic areas.
Several studies have highlighted the anticancer potential of piperidine derivatives, and methoxy-substituted analogs are emerging as particularly promising candidates.[3][4] These compounds can exert their effects through various mechanisms, including the induction of apoptosis and the inhibition of critical cell signaling pathways.
One of the most frequently dysregulated pathways in human cancers is the PI3K/Akt/mTOR pathway , which plays a central role in cell growth, proliferation, and survival.[5][6] Piperidine alkaloids have been shown to modulate this pathway, and it is a key area of investigation for novel methoxypiperidine compounds.[4]
Diagram: The PI3K/Akt/mTOR Signaling Pathway
Caption: Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition by methoxypiperidine compounds.
Central Nervous System (CNS) Applications: Modulating Neurotransmitter Systems
Piperidine derivatives have a long history of use in treating CNS disorders.[7] The introduction of a methoxy group can fine-tune the affinity and selectivity of these compounds for specific receptors and transporters in the brain.
A key target in the CNS is the dopamine D2 receptor , which is implicated in conditions such as schizophrenia and Parkinson's disease.[8][9] All currently approved antipsychotic medications act, at least in part, by modulating D2 receptor signaling.[9] Novel methoxypiperidine compounds are being investigated as potential modulators of this and other CNS pathways.
Diagram: Dopamine D2 Receptor Signaling Pathway
Caption: Figure 2: Simplified Dopamine D2 receptor signaling pathway and potential modulation by methoxypiperidine compounds.
Antimicrobial and Anti-inflammatory Activities
Research has also demonstrated the potential of piperidine derivatives as antimicrobial and anti-inflammatory agents.[1][10][11] The presence of a methoxy group can enhance these properties, leading to the development of new therapeutics for infectious and inflammatory diseases. For instance, certain methoxybenzyl-containing compounds have shown efficacy as inhibitors of semicarbazide-sensitive amine oxidase (SSAO), an enzyme involved in leukocyte migration to sites of inflammation.[2]
Synthesis of Novel Methoxypiperidine Compounds: A Practical Guide
The synthesis of novel methoxypiperidine compounds often involves multi-step reaction sequences. Below are representative protocols for the synthesis of key intermediates and final compounds.
General Synthesis of N-Substituted Piperidines
A common strategy for synthesizing N-substituted piperidines involves the reductive amination of a piperidone precursor.
Experimental Protocol: Synthesis of N-Benzylpiperidine Derivatives [12]
Reaction Setup: To a solution of 4-piperidone (1 equivalent) in methanol, add the desired substituted benzylamine (1.1 equivalents).
Reduction: Add a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride portion-wise at room temperature.
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Synthesis of Spiropidion: A Case Study
Spiropidion is a pro-insecticide that contains an N-methoxy piperidine ring and acts as an inhibitor of acetyl-CoA carboxylase (ACCase).[13] Its synthesis involves the initial formation of N-methoxy-4-piperidone.
Experimental Protocol: Synthesis of N-methoxy-4-aminopiperidine-4-carbonitrile (a Spiropidion Precursor) [12]
Reaction Mixture: In a suitable reaction vessel, dissolve N-methoxy-4-piperidone (1.0 equivalent) in a 1:1 mixture of methanol and water.
Addition of Reagents: Add potassium cyanide (1.2 equivalents) and ammonium chloride (1.2 equivalents) to the solution.
Reaction: Stir the mixture vigorously at room temperature for 24 hours.
Extraction: After completion (monitored by TLC), extract the aqueous layer with ethyl acetate (3 x 50 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Diagram: Synthetic Workflow for a Methoxypiperidine Precursor
Caption: Figure 3: General workflow for the synthesis of a key methoxypiperidine intermediate.
Evaluation of Biological Activities: Standardized Protocols
A robust evaluation of the biological activities of novel methoxypiperidine compounds requires a battery of standardized in vitro and in vivo assays.
In Vitro Anticancer Activity: The MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][10]
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[15]
Compound Treatment: Treat the cells with various concentrations of the novel methoxypiperidine compounds and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]
Incubation: Incubate the plate at 37°C for 2 to 4 hours, or until a purple precipitate is visible.[15]
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[6][15]
Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.[6]
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined.
Antioxidant Activity: The DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of a compound.[16]
DPPH Solution Preparation: Prepare a stock solution of DPPH in methanol.
Reaction Mixture: In a 96-well plate, mix 100 µL of the DPPH solution with 100 µL of the test compound at various concentrations.[17]
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[11][17]
Absorbance Measurement: Measure the absorbance at 517 nm or 520 nm.[11][17]
Data Analysis: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control.
In Vivo Anticancer Efficacy: Xenograft Models
Human tumor xenograft models in immunocompromised mice are a standard for the preclinical evaluation of anticancer drugs.[9]
Experimental Protocol: Subcutaneous Xenograft Model
Cell Implantation: Subcutaneously inject human cancer cells into the flank of immunodeficient mice.
Tumor Growth: Allow the tumors to grow to a palpable size.
Treatment: Administer the methoxypiperidine compound or vehicle control to the mice via a suitable route (e.g., oral gavage, intraperitoneal injection).
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
CNS Activity Assessment: Behavioral Models in Mice
Behavioral tests in mice are used to assess the potential CNS effects of novel compounds.
Experimental Protocol: Open Field Test
Acclimation: Acclimate the mice to the testing room.
Compound Administration: Administer the methoxypiperidine compound or vehicle control.
Testing: Place the mouse in the center of an open field apparatus and record its activity (e.g., distance traveled, time spent in the center) for a set period.
Data Analysis: Analyze the data to assess locomotor activity and anxiety-like behavior. An increase in the time spent in the center of the field may indicate anxiolytic-like effects.
Concluding Remarks and Future Directions
Novel methoxypiperidine compounds represent a promising frontier in drug discovery. Their inherent structural advantages, coupled with the nuanced influence of the methoxy group, provide a rich chemical space for the development of new therapeutics with diverse biological activities. The protocols and insights provided in this guide are intended to serve as a foundational resource for researchers dedicated to exploring this exciting class of molecules. As our understanding of the intricate signaling pathways underlying various diseases deepens, the rational design and synthesis of targeted methoxypiperidine derivatives will undoubtedly play a pivotal role in the future of medicine.
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Sakat, S. S., et al. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. BMC Complementary Medicine and Therapies, 23(1), 112.
de Freitas, R. M., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 585-595.
Day, C. P., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of Visualized Experiments, (119), e55099.
Levoin, N., et al. (2014). A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. Organic & Biomolecular Chemistry, 12(43), 8736-8740.
Wsól, V., et al. (2021). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 222, 113577.
BPS Bioscience. (n.d.). ACC1 Assay Service.
MDPI. (n.d.). DPPH Radical Scavenging Assay.
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937.
Salmi, M., et al. (2007). Anti-inflammatory effects of LJP 1586 [Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride], an amine-based inhibitor of semicarbazide-sensitive amine oxidase activity. Journal of Pharmacology and Experimental Therapeutics, 320(2), 645-653.
Muehlebach, A., et al. (2020).
Li, S., et al. (2021). The Promise of Piperine in Cancer Chemoprevention. Cancers, 13(23), 5944.
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
Asuquo, A. E., et al. (2021). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Pharmaceutical Sciences, 27(4), 481-492.
Google Patents. (n.d.).
Schepmann, D., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 23(14), 7687.
BenchChem. (2025). Application Notes and Protocols: The Role of N-Methyl-1-(piperidin-4-YL)
Lee, C. H. (2016). Dopamine receptor signaling and current and future antipsychotic drugs. Molecular pharmacology, 89(3), 329-336.
BenchChem. (2025).
Seminerio, M. J., et al. (2014). Neuroprotective targets through which 6-acetyl-3-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro. European journal of pharmacology, 727, 10-17.
Balasundaram, J., et al. (2013). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 3(2), 71-79.
ATCC. (n.d.).
Luesiri, A., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceuticals, 15(10), 1234.
ResearchGate. (n.d.).
Suggitt, M., & Bibby, M. C. (2005). 50 years of preclinical anticancer drug screening: empirical to target-driven approaches. Clinical cancer research, 11(3), 971-981.
Muehlebach, A., et al. (2020). Spiro N-methoxy piperidine ring containing aryldiones for the control of sucking insects and mites: discovery of spiropidion. Pest management science, 76(10), 3297-3307.
Sharma, V., et al. (2023). Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia, 52(3), 1-15.
ResearchGate. (2024, April 26).
Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
News & Updates. (2020, November 27). SPIROPIDION (SYN546330)
Kumar, A., et al. (2023). Design, Synthesis, and Pharmacological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy. ACS Chemical Neuroscience, 14(11), 2056-2076.
Al-Amiery, A. A., et al. (2022). Design, Synthesis and Antimicrobial Activity Evaluation of New Bisimidyl Sulfonamido Ketone Comprising Drug component. Chemical Methodologies, 6(1), 1-10.
University of Johannesburg. (2023, July 22).
Analytical Chemistry. (2025, August 26). Assessing Acetyl-Coenzyme A Carboxylase Activity and Inhibition in Caenorhabtidis elegans Using a Partially Purified Protein Extract.
National Institutes of Health. (2024, December 15). In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief.
SMC Laboratories Inc. (n.d.). Xenograft tumor model.
IUPAC Nomenclature for Substituted Piperidine Amines: A Technical Guide
Executive Summary The piperidine scaffold—a six-membered heterocycle containing one nitrogen atom—is a privileged structure in medicinal chemistry, forming the core of blockbuster drugs like fentanyl, donepezil, and meth...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The piperidine scaffold—a six-membered heterocycle containing one nitrogen atom—is a privileged structure in medicinal chemistry, forming the core of blockbuster drugs like fentanyl, donepezil, and methylphenidate. However, its nomenclature is frequently mishandled in patent literature and regulatory filings due to the complexity of competing priorities between the heterocyclic ring and exocyclic amine substituents.[1]
This guide provides a rigorous, algorithmic approach to naming substituted piperidine amines according to current IUPAC recommendations (Blue Book P-60 series). It moves beyond basic rules to address the specific challenges of priority assignment, locant selection in polysubstituted systems, and stereochemical definition.
Part 1: The Piperidine Scaffold & Numbering Logic[1]
The Heterocycle as Parent Hydride
In IUPAC nomenclature, the piperidine ring is treated as a heterocyclic parent hydride .[1] Unlike carbocycles (e.g., cyclohexane), where numbering is determined solely by substituents, piperidine has fixed numbering dictated by the heteroatom.
Rule: The nitrogen atom is always position 1 .[1][2]
Implication: You cannot renumber the ring to give a substituent a lower number if it forces the nitrogen to be anything other than 1.[1]
The "Principal Group" Decision
The most common error in naming piperidine amines is misidentifying the Principal Functional Group (PFG) .[1] This decision determines the suffix of the name.
Scenario
Structure Description
Principal Group
Suffix
Correct IUPAC Name Format
A
Piperidine ring with alkyl substituents only
Piperidine (Ring)
-ine
x-Alkylpiperidine
B
Exocyclic amine on the ring (e.g., -NH₂ at C4)
Amine (Exocyclic)
-amine
Piperidin-x-amine
C
Amide attached to the ring nitrogen
Amide
-amide
1-(Propanoyl)piperidine
D
Higher priority group present (e.g., Carboxylic Acid)
Acid
-oic acid
x-Aminopiperidine-y-carboxylic acid
Critical Technical Note:
When an exocyclic amine (Scenario B) is present, the molecule is named as a heteroalkanamine . The piperidine ring becomes the skeletal parent, but the suffix denotes the amine.[1]
Incorrect: 4-Amino-1-methylpiperidine (treats amine as prefix).[1]
Correct: 1-Methylpiperidin-4-amine (treats amine as suffix).[1]
Part 2: Systematic Naming Protocol
This section defines a self-validating workflow for generating unambiguous names.
The Naming Algorithm
Follow this step-by-step logic to prevent priority errors.
Figure 1: Decision tree for determining parent structure and priority in substituted piperidines.
Case Study: Deconstructing Fentanyl
Fentanyl provides an excellent example of competing nitrogen priorities (ring nitrogen vs. amide nitrogen).[1]
Structure: A piperidine ring substituted at N1 with a phenethyl group, and at C4 with an anilido group (N-phenylpropanamide).
Priority Analysis:
Functional Groups: Tertiary amine (ring) vs. Amide (exocyclic).[1]
Rule: Amides have higher priority than amines (Blue Book P-41).
Parent: The molecule is named as a derivative of propanamide .[1]
Substituent Naming: The piperidine ring is a complex substituent on the amide nitrogen.[1]
The substituent is: 1-(2-phenylethyl)piperidin-4-yl.[1][3][4]
Full IUPAC Name: N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide.[1][5]
Part 3: Stereochemistry & Chirality[1][6][7]
In drug development, defining the stereochemistry of piperidines is critical for patent protection. 1,4-disubstituted piperidines are often achiral (possessing a plane of symmetry), but 1,3-disubstituted or polysubstituted systems introduce chirality.
The Cahn-Ingold-Prelog (CIP) Workflow for Piperidines
When assigning R or S to a ring carbon (e.g., C3):
Identify the Chiral Center: Usually C3 or C4 (if unsymmetrically substituted).[1]
Split the Ring: Treat the path clockwise and counter-clockwise as two different "chains" attached to the chiral center.
Weigh the Paths:
Path A: -CH₂-N- (Nitrogen encountered at position 2).[1]
Path B: -CH₂-CH₂- (Carbon encountered at position 2).[1]
Result: Path A (containing N) usually gets higher priority due to Nitrogen's higher atomic number than Carbon.[1]
Cis/Trans Designation
For 1,4-disubstituted piperidines where the substituents are different (and the molecule is geometric but not necessarily optically active):
Reference Group: The substituent with higher CIP priority at the lowest numbered chiral center (usually C2 or C3) is the reference (r).[1]
Notation: Use cis or trans relative to the reference, or the specific IUPAC notation (2R,4S).
Part 4: Automated Verification Protocol
Do not rely solely on manual naming. Use this verification protocol to ensure data integrity.
InChIKey Validation
The InChIKey (International Chemical Identifier) is a hashed string that provides a unique signature for the molecule.[1]
Generate Name: Create your systematic name manually.
Reverse Generate: Input the name into ChemDraw or JChem to generate the structure.[1]
Generate InChIKey for the name-derived structure.[1]
Pass: Strings match exactly.
Fail: Strings differ (check stereochemistry layer of the InChI string, usually the second block).
Common Software Pitfalls
ChemDraw: Often defaults to "4-amino..." prefixes even when "amine" suffix is preferred.[1] Always check "IUPAC Name" settings, not just "Convert Structure to Name."[1]
CAS vs. IUPAC: CAS nomenclature often inverts names for indexing (e.g., Piperidine, 1-methyl-4-amino-). Ensure you are using IUPAC 2013 recommendations for regulatory documents, not CAS Index Names.
References
IUPAC Nomenclature of Organic Chemistry (Blue Book) . P-63: Heterocyclic Amines.[1] Queen Mary University of London. [Link]
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 3345, Fentanyl. PubChem. [Link]
European Union Drug Agency . Fentanyl Drug Profile. EUDA. [Link]
Application Note: Protocol for N-Alkylation of 3-Methoxypiperidine
Executive Summary & Strategic Framework 3-Methoxypiperidine is a "privileged scaffold" in medicinal chemistry, widely used to introduce non-planar solubility-enhancing motifs into kinase inhibitors and GPCR ligands.[1] H...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Framework
3-Methoxypiperidine is a "privileged scaffold" in medicinal chemistry, widely used to introduce non-planar solubility-enhancing motifs into kinase inhibitors and GPCR ligands.[1] However, the C3-methoxy group introduces specific steric and electronic challenges that distinguish it from simple piperidine.[1]
This guide details two validated protocols for N-alkylation. The choice of method depends strictly on the available electrophile and the tolerance for side products (specifically over-alkylation).
Strategic Decision Tree
Before beginning, select the appropriate workflow based on your electrophile availability and substrate stability.
Figure 1: Decision matrix for selecting the optimal synthetic route.
Method A: Reductive Amination (The "Gold Standard")[1]
Context: This is the preferred method for drug discovery applications.[1] It avoids the risk of over-alkylation (quaternization) inherent in SN2 reactions and generally proceeds under milder conditions.
Mechanism:
The reaction proceeds via the formation of a carbinolamine, followed by dehydration to an iminium ion, which is then selectively reduced by the hydride source.
Reagent Choice:
Reductant: Sodium Triacetoxyborohydride (STAB/NaBH(OAc)3) is selected over Sodium Cyanoborohydride (NaCNBH3).[1] STAB is less toxic (no cyanide generation) and allows for "one-pot" procedures without requiring pH adjustments [1].[1]
Solvent: 1,2-Dichloroethane (DCE) is the standard solvent due to its ability to solubilize STAB.[1] Dichloromethane (DCM) is a viable alternative if toxicity is a concern.[1]
Preparation: In a flame-dried round-bottom flask under N2 atmosphere, dissolve 3-methoxypiperidine (1.0 mmol) in DCE (5 mL, 0.2 M concentration).
Critical Note: If using the HCl salt of the amine, add 1.0 eq of Triethylamine (Et3N) or DIPEA to free-base the amine before adding the aldehyde.[1]
Imine Formation: Add the aldehyde (1.1 mmol).[1] If the aldehyde is unreactive (sterically hindered), add Acetic Acid (1.0 mmol) to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 minutes.
Reduction: Cool the mixture to 0°C (optional, but recommended to control exotherm). Add STAB (1.5 mmol) portion-wise.
Reaction: Allow the mixture to warm to RT and stir for 2–16 hours. Monitor by LC-MS for the disappearance of the imine intermediate.
Quench: Quench the reaction by adding saturated aqueous NaHCO3. Caution: Gas evolution (CO2) will occur.[1]
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]
Mechanistic Visualization[1]
Figure 2: Mechanistic pathway of reductive amination using STAB.[1]
Method B: Direct Nucleophilic Substitution (SN2)[1]
Context: Used primarily when the alkylating agent is an alkyl halide (Cl, Br, I) or sulfonate (Mesylate/Tosylate). This method is prone to over-alkylation (forming quaternary ammonium salts), so stoichiometry must be strictly controlled.
Optimization (The Finkelstein Modification):
For less reactive alkyl chlorides, the addition of Potassium Iodide (KI) generates the more reactive alkyl iodide in situ, significantly accelerating the reaction rate [2].
Dissolution: Dissolve 3-methoxypiperidine (1.0 mmol) in anhydrous Acetonitrile (5 mL).
Base Addition: Add powdered K2CO3 (3.0 mmol). If using the amine HCl salt, ensure the base equivalents account for neutralization (Total Base = 3.0 eq + 1.0 eq for salt).
Alkylation: Add the Alkyl Halide (1.05 mmol) dropwise.
Expert Tip: Do not dump the alkyl halide in all at once. Slow addition favors mono-alkylation over quaternization.[1]
Reaction: Heat to 60°C (for bromides) or 80°C (for chlorides). Stir for 4–12 hours.
Workup: Filter off the inorganic solids (K2CO3/KX). Concentrate the filtrate. Partition the residue between EtOAc and Water.[4]
Comparative Data & Purification
The 3-methoxy group renders the piperidine slightly less basic (pKa ~9.[1]35) than unsubstituted piperidine (pKa ~11.[1]2) due to the inductive effect of the oxygen [3]. This affects purification strategies.[1][5]
Purification Strategy Table
Step
Procedure
Rationale
Acid-Base Wash
Dissolve crude in EtOAc.[1] Wash with 1M HCl (Product goes to aqueous).[1] Wash aqueous with EtOAc (removes non-basic impurities).[1] Basify aqueous layer (pH > 12) with NaOH.[1] Extract product back into EtOAc.
Exploits the basicity of the tertiary amine to remove neutral impurities (unreacted aldehyde/halide).
SCX Cartridge
Load crude (in MeOH/DCM) onto Strong Cation Exchange column.[1] Wash with MeOH. Elute with 2M NH3 in MeOH.[1]
"Catch and Release" method.[1] Highly effective for parallel synthesis.
The amine requires a basic modifier to prevent streaking on acidic silica.
Troubleshooting Guide
Issue: Low Conversion (Method A): The imine formation might be slow due to the steric bulk of the C3-methoxy group.[1] Solution: Pre-form the imine by stirring the amine and aldehyde with MgSO4 (dehydrating agent) or Ti(OiPr)4 for 2 hours before adding the reducing agent.
Issue: Quaternization (Method B): Solution: Switch to Method A if possible. If not, use a slight excess of the amine (1.2 eq) rather than the halide, and scavenge the excess amine later using an isocyanate resin or acid wash.
References
Abdel-Magid, A. F., et al. (1996).[1][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1]
Finkelstein, H. (1910).[1] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden."[1] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528-1532.[1]
PubChem Compound Summary. (2023). "3-Methoxypiperidine."[1][2][3][7] National Center for Biotechnology Information.[1]
Amide bond formation protocols with 1-(3-Methoxypropyl)piperidin-4-amine.
Application Note: Amide Bond Formation with 1-(3-Methoxypropyl)piperidin-4-amine [1] Executive Summary This guide details the strategic protocols for synthesizing amides using 1-(3-Methoxypropyl)piperidin-4-amine (CAS: 1...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Amide Bond Formation with 1-(3-Methoxypropyl)piperidin-4-amine [1]
Executive Summary
This guide details the strategic protocols for synthesizing amides using 1-(3-Methoxypropyl)piperidin-4-amine (CAS: 179474-79-4).[1] While amide coupling is a routine transformation, this specific substrate presents a unique "dual-base" challenge: it contains a nucleophilic primary amine (C4 position) and a non-nucleophilic, yet highly basic, tertiary amine (N1 position).
Failure to account for the N1-basicity often leads to catastrophic yield loss during acidic workups or stoichiometric mismatches during the reaction. This note provides three validated workflows—ranging from discovery-scale (HATU) to process-scale (Acid Chlorides) and Green Chemistry (T3P)—designed to ensure high conversion and simplified purification.
Substrate Profile & Strategic Analysis
Substrate: 1-(3-Methoxypropyl)piperidin-4-amine
CAS: 179474-79-4
Molecular Weight: 172.27 g/mol
Physical State: Colorless to pale yellow oil (free base).
The "Basicity Trap"
The critical feature of this molecule is the coexistence of two basic centers:
Tertiary Amine (N1-Alkyl): The "proton sponge." pKa
10.5–11.0.
Implication: In standard protocols, if you use 1.0 equivalent of base (e.g., TEA) to neutralize an HCl salt of the starting material, the tertiary amine may sequester protons, leaving the primary amine partially protonated and non-nucleophilic. Furthermore, during workup, standard 1N HCl washes will protonate the N1 position , dragging your desired product into the aqueous waste layer.
Core Directive: All protocols below utilize a "Basic-Workup Only" or "Solid-Phase Extraction (SCX)" strategy to guarantee product recovery.
Protocol 1: High-Throughput Discovery (HATU)
Best for: Small scale (mg to 1 g), complex carboxylic acids, and library synthesis.
Rationale: HATU provides rapid activation and high yields for sterically hindered acids. We use excess DIPEA to ensure both amine sites remain neutral/active.
Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LCMS.
Checkpoint: If the reaction stalls, heat to 40°C. The methoxypropyl tail provides good solubility, preventing precipitation.
Quench: Dilute with Ethyl Acetate (EtOAc).
Workup (Crucial):
Do NOT wash with HCl.
Wash organic layer 3x with saturated NaHCO₃ (removes HOBt/HATU byproducts).
Wash 1x with Brine.
Dry over Na₂SO₄ and concentrate.
Purification: If crude purity is <90%, use SCX (Strong Cation Exchange) chromatography (catch on acidic resin, release with 2M NH₃ in MeOH).
Protocol 2: Scalable Process Route (Acid Chloride)
Best for: Gram to Kilogram scale, cost-sensitive projects.
Rationale: Acid chlorides are cheap and generate only HCl as a byproduct. We use a biphasic Schotten-Baumann-like condition or anhydrous DCM with TEA to manage the heat and HCl generation.
Reagent: Acid Chloride (1.05 equiv) (or generate in situ with Oxalyl Chloride)
Base: Triethylamine (TEA) (2.5 equiv)
Solvent: Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology
Setup: Charge the Amine (1.0 equiv) and TEA (2.5 equiv) into a reactor with DCM (0.5 M). Cool to 0°C.[3]
Addition: Add the Acid Chloride (1.05 equiv) dropwise over 30 minutes.
Exotherm Control: Maintain internal temperature < 10°C to prevent bis-acylation or N1-quaternization (rare, but possible).
Reaction: Allow to warm to RT and stir for 1 hour.
Workup (The "Reverse Extraction"):
Add water to the reaction mixture.
Adjust aqueous layer pH to >12 using 1N NaOH .
Extract with DCM (2x).
Why? High pH ensures the N1-piperidine is deprotonated and lipophilic, forcing the product into the DCM layer.
Isolation: Concentrate the organic layer.[1] Recrystallize from Heptane/IPAc if the product is solid.
Protocol 3: Green Chemistry (T3P - Propylphosphonic Anhydride)
Best for: Epimerization-prone acids, "one-pot" ease, and easy workup.
Rationale: T3P (50% in EtOAc) has low toxicity and water-soluble byproducts. It requires no HOBt additives.
Step-by-Step Methodology
Mix: Combine Acid (1.1 equiv), Amine (1.0 equiv), and TEA (4.0 equiv) in EtOAc or 2-MeTHF.
Activate: Add T3P (1.5 equiv, 50% solution) dropwise at 0°C.
Reaction: Warm to RT and stir for 12 hours.
Workup: Wash the organic phase with water (3x) and 1N NaOH (2x). The phosphorus byproducts are highly water-soluble.
Result: Often yields pure product without chromatography.[4][5]
Visualization: The "Self-Validating" Workup Logic
The following diagram illustrates the critical decision-making process for purification, ensuring the basic tertiary amine does not lead to product loss.
Caption: Workup decision tree highlighting the risk of acidic washes due to the N1-piperidine basicity.
Fix: Check the pH of the aqueous waste. If pH < 10, basify with NaOH and re-extract with DCM.
Issue: Reaction Stalls at 50% Conversion.
Cause: Protonation of the nucleophile by HCl salts (if starting material was an HCl salt).
Fix: Add 1.0 extra equivalent of DIPEA. Ensure the reaction mixture pH is basic (spot on wet pH paper: should be blue/green).
Issue: Emulsion during Extraction.
Cause: The methoxypropyl chain acts as a surfactant.
Fix: Add a small amount of Methanol to the biphasic mixture or filter through Celite.
References
BenchChem. (2025).[1] 1-(3-Methoxypropyl)-4-piperidinamine: Properties and Applications. BenchChem Technical Library. Link
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Link
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
Application Notes and Protocols for the Synthesis of Bioactive Urea and Thiourea Derivatives from Piperidine Amines
Introduction: The Piperidine Moiety as a Privileged Scaffold in Medicinal Chemistry The piperidine ring is a cornerstone of modern drug discovery, recognized as a "privileged scaffold" due to its prevalence in a vast arr...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Piperidine Moiety as a Privileged Scaffold in Medicinal Chemistry
The piperidine ring is a cornerstone of modern drug discovery, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmaceuticals and natural alkaloids.[1] Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of substituents, enabling high-affinity interactions with biological targets. When incorporated into urea or thiourea functionalities, the resulting derivatives gain the ability to form multiple, stable hydrogen bonds, a critical feature for potent and selective modulation of enzymes and receptors.[2]
This guide provides a detailed exploration of the synthetic pathways leading to piperidine-based urea and thiourea derivatives. These compounds are of significant interest to researchers and drug development professionals due to their demonstrated efficacy in diverse therapeutic areas, including neuroprotection, oncology, and anti-inflammatory applications.[3][4][5] We will delve into the mechanistic rationale behind the synthetic protocols, offering field-proven insights to ensure reproducible and efficient synthesis.
Core Synthetic Strategies: A Mechanistic Approach
The synthesis of urea and thiourea derivatives from piperidine amines hinges on the reaction of the nucleophilic amine with a suitable electrophilic partner. The most direct and widely employed methods utilize isocyanates and isothiocyanates as the electrophilic precursors for ureas and thioureas, respectively. The fundamental reaction mechanism involves the nucleophilic attack of the piperidine amine's nitrogen atom on the electrophilic carbon of the isocyanate or isothiocyanate group.
Application Notes and Protocols for the Synthesis of Potential Anticancer Agents
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of potential anticancer agents. This document emphasizes the rationale...
Author: BenchChem Technical Support Team. Date: February 2026
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of potential anticancer agents. This document emphasizes the rationale behind experimental choices, provides detailed, self-validating protocols, and is grounded in authoritative scientific literature.
Introduction: The Imperative for Novel Anticancer Agents
Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel and more effective therapeutic agents. The synthesis of new chemical entities with potential anticancer activity is a cornerstone of oncology research. This guide focuses on practical, laboratory-scale synthesis and evaluation of promising classes of small molecule anticancer agents, providing both the "how" and the "why" behind these critical processes.
The design of new anticancer drugs often targets specific cellular pathways that are dysregulated in cancer cells, such as those controlling cell growth, proliferation, and survival.[1][2][3] Key signaling pathways frequently targeted include the PI3K/Akt/mTOR and STAT3 pathways, which are often hyperactivated in various cancers.[1][4][5] By synthesizing small molecules that can modulate these pathways, researchers can develop targeted therapies with potentially higher efficacy and fewer side effects than traditional chemotherapy.
This document will delve into the synthesis of three promising classes of nitrogen-containing heterocyclic compounds: pyrazolines, 1,2,3-triazoles (via "click chemistry"), and 4-thiazolidinones. These scaffolds are prevalent in many therapeutic agents due to their diverse biological activities.[6][7] We will provide detailed synthetic protocols, characterization methods, and procedures for evaluating their anticancer activity in vitro.
Key Synthetic Strategies and Protocols
The following sections provide detailed, step-by-step protocols for the synthesis of three classes of potential anticancer agents. The rationale behind the choice of reagents and conditions is explained to provide a deeper understanding of the chemical transformations.
Synthesis of Pyrazoline Derivatives
Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known to exhibit a wide range of biological activities, including anticancer effects. The synthesis of pyrazolines often proceeds through the reaction of α,β-unsaturated ketones (chalcones) with hydrazine derivatives.
Rationale: The Claisen-Schmidt condensation is a reliable method for forming the α,β-unsaturated ketone backbone of chalcones. The reaction is typically base-catalyzed, with the base abstracting a proton from the ketone to form an enolate, which then attacks the aldehyde.
Step-by-Step Protocol:
To a solution of an appropriate acetophenone (0.04 mol) and a substituted benzaldehyde (0.04 mol) in ethanol (30 mL), add a 10% aqueous sodium hydroxide solution (10 mL).[8]
Stir the reaction mixture at room temperature for 6-8 hours.
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Upon completion, pour the reaction mixture into crushed ice.
Filter the precipitated solid, wash with water until neutral, and dry.
Recrystallize the crude product from ethanol to obtain the pure chalcone.[8]
Rationale: The cyclization of chalcones with hydrazine hydrate is a common and efficient method for the synthesis of pyrazolines. The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration.
Step-by-Step Protocol:
To a solution of the synthesized chalcone (0.01 mol) in ethanol (30 mL), add hydrazine hydrate (80%) (0.02 mol).[8]
After completion, cool the reaction mixture and keep it at 0°C overnight to facilitate precipitation.
Filter the resulting solid, wash with cold ethanol, and dry to obtain the pyrazoline derivative.
Synthesis of 1,2,3-Triazole Derivatives via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction and is widely used in drug discovery to create 1,2,3-triazole linkages.[11][12]
Rationale: The CuAAC reaction provides a highly efficient and specific method for connecting molecular fragments. The 1,2,3-triazole ring is a stable and versatile linker that can improve the pharmacological properties of a molecule.
Step-by-Step Protocol:
In a reaction vessel, dissolve the organic azide (1.0 eq) and the terminal alkyne (1.0 eq) in a suitable solvent system such as a mixture of water and t-butanol.
Prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
Prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq) in water.
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.[13]
Stir the reaction mixture at room temperature for 8-12 hours.
Monitor the reaction by TLC.
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Synthesis of 4-Thiazolidinone Hybrids
4-Thiazolidinones are another important class of heterocyclic compounds with a broad spectrum of biological activities. Molecular hybridization, which involves combining two or more pharmacophores, is a common strategy to develop new drug candidates with improved affinity and efficacy.[14]
Rationale: The synthesis of the 4-thiazolidinone ring is typically achieved through the reaction of a thiourea derivative with an α-halo ester, such as ethyl bromoacetate. This reaction proceeds via an initial S-alkylation followed by an intramolecular cyclization.
Step-by-Step Protocol:
Step 1: Synthesis of the Thiourea Derivative: Reflux a mixture of an appropriate amine (e.g., 4-aminobenzensulfonamide, 5.81 mmol) and an isothiocyanate (e.g., cyclopropyl isothiocyanate, 5.81 mmol) in ethanol (15 mL) for 48 hours.[15][16] Cool the reaction mixture to room temperature, filter the precipitate, and recrystallize from a suitable solvent like 2-propanol.[15][16]
Step 2: Synthesis of the 4-Thiazolidinone Ring: To a suspension of the thiourea derivative (3.69 mmol) and sodium acetate (22.1 mmol) in ethanol (20 mL), add ethyl bromoacetate (4.42 mmol).[15]
Reflux the reaction mixture with vigorous stirring for 48 hours.
Evaporate the solvent under reduced pressure.
To the residue, add ethyl acetate (50 mL) and 1 M HCl solution (20 mL) and extract the product into the organic layer.
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
Purify the crude product by recrystallization from ethanol.[15]
Characterization of Synthesized Compounds
The structural elucidation and purity assessment of the newly synthesized compounds are critical steps. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.[17] The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular structure.[17]
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass and elemental composition of the synthesized compound.[17] Fragmentation patterns observed in MS/MS spectra can provide further structural information.[17]
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule by observing the vibrational frequencies of the chemical bonds.
In Vitro Evaluation of Anticancer Activity
The preliminary assessment of the anticancer potential of the synthesized compounds is typically performed using in vitro cytotoxicity assays on various cancer cell lines.
Protocol 5: MTT Assay for Cell Viability
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[18][19] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[19]
Step-by-Step Protocol:
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the synthesized compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[20]
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[20]
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[20]
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[20]
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation and Interpretation
The results of the anticancer activity evaluation are typically presented in tables and graphs to facilitate comparison and interpretation.
Table 1: In Vitro Cytotoxicity of Synthesized Pyrazoline Derivatives against Various Cancer Cell Lines
Compound
Cancer Cell Line
IC₅₀ (µM)
Pyrazoline-1
MCF-7 (Breast)
15.2
Pyrazoline-2
HCT-116 (Colon)
10.8
Pyrazoline-3
A549 (Lung)
22.5
Doxorubicin
MCF-7 (Breast)
4.5
Doxorubicin
HCT-116 (Colon)
6.2
Doxorubicin
A549 (Lung)
8.1
IC₅₀ values are presented as the mean ± standard deviation from three independent experiments.
Structure-Activity Relationship (SAR): The data in Table 1 can be used to establish a structure-activity relationship. For example, modifications to the substituents on the phenyl rings of the pyrazoline scaffold can significantly impact the cytotoxic activity. A thorough analysis of the SAR can guide the design of more potent analogs.[7][11]
Visualizing Molecular Pathways and Experimental Workflows
Diagrams are essential tools for visualizing complex biological pathways and experimental procedures.
Caption: General workflow for the synthesis, characterization, and biological evaluation of potential anticancer agents.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by synthesized agents.
Conclusion
The synthesis of novel small molecules as potential anticancer agents is a dynamic and essential field of research. The protocols and methodologies outlined in these application notes provide a solid foundation for the synthesis, characterization, and in vitro evaluation of promising heterocyclic compounds. By understanding the rationale behind the synthetic strategies and biological assays, researchers can effectively contribute to the discovery of the next generation of cancer therapeutics.
References
International Journal of Pharmacy and Biological Sciences. SYNTHESIS AND EVALUATION OF PYRAZOLINE DERIVATIVES AS ANTIBACTERIAL AGENTS. [Link]
MDPI. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. [Link]
NIH. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. [Link]
PubMed Central. Synthesis and Evaluation of Thiazolidinone-Isatin Hybrids for Selective Inhibition of Cancer-Related Carbonic Anhydrases. [Link]
ACS Publications. Synthesis and Evaluation of Thiazolidinone-Isatin Hybrids for Selective Inhibition of Cancer-Related Carbonic Anhydrases | ACS Medicinal Chemistry Letters. [Link]
MDPI. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. [Link]
PubMed Central. Signature of click chemistry in advanced techniques for cancer therapeutics. [Link]
PubMed. Characterization of a new anticancer agent, EAPB0203, and its main metabolites: nuclear magnetic resonance and liquid chromatography-mass spectrometry studies. [Link]
PubMed Central. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. [Link]
PubMed Central. 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design. [Link]
PubMed. Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. [Link]
PubMed Central. Targeting the PI3K-AKT-mTOR signaling network in cancer. [Link]
ResearchGate. Scheme 1. The protocol for the synthesis of pyrazoline derivatives.... [Link]
PubMed Central. STAT3 SIGNALING: Anticancer Strategies and Challenges. [Link]
PubMed Central. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]
Drug Design, Development and Therapy. The application of click chemistry in the synthesis of agents with anticancer activity. [Link]
ResolveMass Laboratories Inc. NMR characterization of small and large molecules. [Link]
Frontiers. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. [Link]
MDPI. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. [Link]
MDPI. Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. [Link]
PubMed Central. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. [Link]
MDPI. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. [Link]
MDPI. PI3K/Akt/mTOR Signaling Pathway as a Target for Colorectal Cancer Treatment. [Link]
ACS Publications. Azide-Alkyne Click Chemistry over a Heterogeneous Copper-Based Single-Atom Catalyst | ACS Catalysis. [Link]
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
ResearchGate. Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. [Link]
International Journal of Pharmaceutical Chemistry and Analysis. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. [Link]
ResearchGate. 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design. [Link]
MDPI. A Structure-Guided Designed Small Molecule Is an Anticancer Agent and Inhibits the Apoptosis-Related MCL-1 Protein. [Link]
SignalChem. What are STAT3 inhibitors and how do they work?. [Link]
International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
Freie Universität Berlin. Characterization of Anticancer Drug Protomers Using Electrospray Ionization and Ion Mobility Spectrometry−Mass Spectrometry. [Link]
ResearchGate. (PDF) Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. [Link]
Jena Bioscience. "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]
Frontiers. Synthesis and anticancer activity of podophyllotoxin derivatives with nitrogen-containing heterocycles. [Link]
High-Diversity Piperidine Library Synthesis: From Solid-Phase Assembly to Photoredox C-H Functionalization
Executive Summary & Strategic Rationale The piperidine ring is arguably the quintessential "privileged scaffold" in medicinal chemistry. It is the most frequently encountered nitrogen heterocycle in U.S.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
The piperidine ring is arguably the quintessential "privileged scaffold" in medicinal chemistry. It is the most frequently encountered nitrogen heterocycle in U.S. FDA-approved pharmaceuticals, serving as the core architecture for blockbusters ranging from paroxetine (SSRI) to tofacitinib (JAK inhibitor) and fentanyl (opioid analgesic).
For drug development professionals, the piperidine scaffold offers a unique balance of structural rigidity and vectoral versatility. Unlike flat aromatic systems, piperidines offer significant fraction of saturated carbon (
), a physicochemical property directly correlated with improved clinical success rates due to higher solubility and lower promiscuity.
This Application Note details two complementary workflows for generating diverse piperidine libraries:
High-Throughput Solid-Phase Organic Synthesis (SPOS): For rapid generation of N1- and C4-substituted analogs.
Late-Stage Photoredox C-H Functionalization: A precision chemistry approach for introducing diversity at the metabolically sensitive C2 (
-amino) position.
Strategic Vector Analysis
To maximize chemical space coverage, library design must exploit orthogonal vectors of diversity. The piperidine ring offers four distinct quadrants for functionalization.
Diagram 1: Piperidine Diversity Logic
The following diagram illustrates the logical flow from scaffold selection to specific synthetic interventions.
Caption: Orthogonal diversity vectors on the piperidine ring. N1 controls ADME properties; C2 affects metabolic stability; C4 allows for pharmacophore extension.
Protocol A: Solid-Phase Organic Synthesis (SPOS)
Application: Rapid generation of 500–2,000 member libraries focusing on N1/C4 diversity.
Rationale: Solid-phase synthesis allows for "split-and-pool" efficiency or parallel synthesis with simplified purification (filtration). We utilize Rink Amide resin to generate C4-carboxamide piperidines, a common motif in GPCR ligands.
Cleavage Cocktail: Add TFA:TIS:H2O (95:2.5:2.5) to each well (1 mL).
Shake for 2 hours.
Collect filtrate and evaporate TFA using a centrifugal evaporator (Genevac).
Lyophilize to obtain crude product (typically >85% purity).
Protocol B: Late-Stage Photoredox
-C-H Arylation
Application: Functionalizing the C2 position of existing piperidine drugs or advanced intermediates.
Rationale: The C2 position is difficult to access via classical nucleophilic substitution. This protocol uses Iridium-catalyzed photoredox chemistry to generate an
-amino radical, which couples with electron-deficient cyanoarenes.[3][4] This mimics metabolic oxidation and creates novel IP space.
Mechanism & Causality
The reaction relies on a Single Electron Transfer (SET) oxidation of the piperidine nitrogen by the excited state catalyst (
). This dramatically acidifies the -C-H bond, allowing deprotonation and subsequent radical coupling.
Diagram 2: Photoredox Catalytic Cycle
Caption: Mechanism of photoredox
-arylation. The cycle is driven by visible light, enabling mild C-H activation.[5]
Experimental Protocol
Reagents:
Substrate: N-Boc-Piperidine or substituted analog (0.5 mmol).
Coupling Partner: 1,4-Dicyanobenzene (or other electron-deficient arene) (1.5 equiv).
Light Source: 34W Blue LED Kessil lamp (approx. 450 nm).
Steps:
Setup: In an 8 mL vial equipped with a stir bar, add the piperidine substrate (0.5 mmol), 1,4-dicyanobenzene (96 mg, 0.75 mmol),
(3.3 mg, 0.005 mmol), and NaOAc (82 mg, 1.0 mmol).
Inert Atmosphere: Transfer vial to a glovebox or cycle vacuum/nitrogen 3 times. Add degassed DMA (5 mL). Seal with a Teflon-lined cap.
Irradiation: Place the vial 2–3 cm away from the Blue LED source. Stir vigorously. Use a fan to keep the reaction temperature near RT (25–30 °C).
Reaction Time: Irradiate for 18–24 hours.
Workup: Dilute with EtOAc (20 mL) and wash with saturated
followed by brine.
Purification: Dry organic layer over
, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).
Quality Control & Validation
Trustworthiness in library synthesis is defined by the purity and characterization of the output.
Table 1: QC Specifications
Parameter
Acceptance Criteria
Method
Rationale
Purity
> 90% (Library)> 95% (Hit Re-synthesis)
UPLC-MS (UV 254nm)
Ensures bioactivity is due to the target molecule, not a contaminant.
Identity
[M+H]+ ± 0.5 Da
MS (ESI+)
Confirms successful coupling/functionalization.
Solvent Residue
< 10% DMSO/DMF
1H NMR (Diagnostic peaks)
Residual high-boiling solvents can be cytotoxic in cell assays.
Stereochemistry
dr > 90:10
Chiral HPLC / NMR
Photoredox methods often yield high diastereoselectivity (syn-selective) due to thermodynamic equilibration.
References
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of Medicinal Chemistry.
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry.
Technical Support Center: Synthesis of 1-(3-Methoxypropyl)-4-piperidinamine
Welcome to the Process Optimization Support Center. This guide addresses the specific challenges in synthesizing 1-(3-Methoxypropyl)-4-piperidinamine (CAS: 179474-79-4), a critical intermediate for 5-HT4 agonists like Pr...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Process Optimization Support Center. This guide addresses the specific challenges in synthesizing 1-(3-Methoxypropyl)-4-piperidinamine (CAS: 179474-79-4), a critical intermediate for 5-HT4 agonists like Prucalopride.
Our focus is on moving beyond "textbook" protocols to robust, scalable, and high-yield methodologies. We analyze the two dominant synthetic pathways: Reductive Amination and Selective N-Alkylation (via Protection) .
Part 1: The High-Yield Protocols
Method A: The "Schiff Base Protection" Strategy (Recommended for Purity)
Best for: Avoiding poly-alkylation and ensuring regioselectivity when starting from 4-aminopiperidine.
The Challenge: 4-aminopiperidine contains two nucleophilic nitrogen atoms: a secondary ring amine and a primary exocyclic amine. Direct alkylation with 1-chloro-3-methoxypropane often leads to a mixture of N-alkylated, N’-alkylated, and bis-alkylated products, severely reducing yield.
The Solution: Transient protection of the primary amine using benzophenone to form a Schiff base (imine), directing alkylation exclusively to the ring nitrogen.
Protocol Workflow:
Protection: 4-Aminopiperidine + Benzophenone
Intermediate A (Imine).
Critical Control Point: Water removal is non-negotiable. Use a Dean-Stark trap. Incomplete water removal shifts the equilibrium back to the starting material.
Alkylation:Intermediate A + 1-Bromo-3-methoxypropane
Intermediate B .
Reagent Choice: While K₂CO₃/Acetonitrile is common, using NaH in THF or DMF often drives this specific steric reaction to completion faster with higher conversion rates [1].
Deprotection/Hydrolysis:Intermediate B + dilute HCl
Product .
Advantage:[1][2][3] The benzophenone is regenerated and can be recovered.[1]
Method B: Reductive Amination
Best for: Industrial scale-up with access to high-pressure hydrogenation.
Protocol Workflow:
Precursor: Start with 1-(3-methoxypropyl)-4-piperidone .
Amination: React with Ammonia (NH₃) in Methanol.
Reduction: Hydrogenation over Pd/C or Raney Nickel.
Critical Control Point: To prevent the formation of secondary amine dimers (diproducts), a large excess of ammonia is required.
Part 2: Troubleshooting Guide & FAQs
This section addresses real-world deviations reported by our user base.
Category 1: Reaction Kinetics & Conversion
Q: I am using Method A (Protection), but my alkylation conversion stalls at 70%. Adding more alkyl halide doesn't help.
Diagnosis: This is often due to the "Salting Out" effect of the generated byproduct (e.g., KBr or NaCl) coating the solid base surface if using heterogeneous conditions (K₂CO₃/ACN), or moisture ingress killing the active species if using NaH.
Corrective Action:
Switch Bases: If using K₂CO₃, add a phase transfer catalyst like TBAB (Tetrabutylammonium bromide) (5 mol%) to facilitate the reaction.
Moisture Control: If using NaH, ensure the THF is distilled over sodium/benzophenone immediately before use. Even trace water destroys the hydride.
Stoichiometry: Increase the alkyl halide to 1.2 equivalents, but add it dropwise to maintain control.
Q: In Method B (Reductive Amination), I see a large impurity peak at RRT 1.2. MS suggests a dimer.
Diagnosis: You are forming the secondary amine dimer: Bis(1-(3-methoxypropyl)piperidin-4-yl)amine. This happens when the product amine reacts with the starting ketone intermediate before it is fully reduced.
Corrective Action:
Increase Ammonia Load: The NH₃:Ketone ratio should be at least 5:1 , preferably 7:1 [2].
Pre-activation: Allow the ketone and ammonia to stir for 1-2 hours to form the imine before introducing hydrogen/catalyst.
Category 2: Workup & Isolation (The "Yield Killer")[4]
Q: My reaction conversion is >95%, but I lose 40% of my mass during the aqueous workup.
Diagnosis: 1-(3-Methoxypropyl)-4-piperidinamine is a highly polar, water-soluble amine. Standard extraction (DCM/Water) leaves significant product in the aqueous phase.
Corrective Action:
Salting Out: Saturate the aqueous phase with NaCl before extraction.
Solvent Switch: Use Chloroform/Isopropanol (3:1) instead of pure DCM. This mixture has much higher extraction efficiency for polar amines.
Direct Salt Formation (Recommended): Do not extract the free base. Instead, filter the reaction mixture (if solid salts are present), concentrate the organic solvent, and add HCl/Ethanol to precipitate the product as the dihydrochloride salt . This typically recovers >90% of the product [3].
Part 3: Comparative Data Summary
Metric
Method A: Benzophenone Protection
Method B: Reductive Amination
Primary Yield
85 - 92% (Overall)
65 - 75%
Purity (Crude)
High (>98%)
Moderate (contains dimers)
Key Impurity
Unreacted 4-aminopiperidine
Dimeric secondary amine
Scalability
Linear (Batch reactors)
High (Flow/Hydrogenators)
Cost Driver
Reagents (Benzophenone/NaH)
Equipment (High Pressure)
Part 4: Visualized Workflows
Figure 1: The "Schiff Base" Protection Pathway (Method A)
This diagram illustrates the regioselective logic preventing poly-alkylation.
Caption: Regioselective synthesis via Benzophenone protection prevents exocyclic amine alkylation.
Figure 2: Optimized Workup Decision Tree
Follow this logic to minimize product loss during isolation.
Caption: Decision tree for maximizing recovery of polar amine intermediates.
References
Patent CN105130880A . Method for preparing 1-(3-methoxypropyl)-4-piperidinamine. (2015). Google Patents. Link
BenchChem Protocols . 1-(3-Methoxypropyl)-4-piperidinamine Synthesis via Reductive Amination. Link
Patent CN106146386A . Synthesis of 1-(3-methoxypropyl)-4-piperidinamine. (2016). Google Patents. Link
ChemicalBook . 1-(3-Methoxypropyl)-4-piperidinamine Product Properties and Synthesis. Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimizing Reaction Conditions for Prucalopride Succinate Synthesis
Target Audience: Process Chemists, R&D Scientists, and Scale-up Engineers
Format: Interactive Troubleshooting Guide & FAQ
Core Synthesis Overview & Pathway Visualization
Prucalopride (active pharmaceutical ingredient) is a selective 5-HT4 receptor agonist.[1] The industrial synthesis typically converges on the amide coupling between a benzofuran acid core and a functionalized piperidine amine .
Master Synthetic Pathway (Graphviz)
Caption: Optimized convergent synthesis pathway for Prucalopride Succinate, highlighting critical temperature control points.
Critical Process Parameters (CPP) & Optimization Data
The following parameters are non-negotiable for maintaining yield >85% and purity >99.5%.
Parameter
Optimized Range
Rationale (Mechanistic Insight)
Activation Temp
0 – 5°C
Prevent Decarboxylation: Mixed anhydrides are unstable. Higher temps lead to decomposition of the activated intermediate before amine addition.
Coupling Temp
25 – 30°C
Kinetic Control: Ensures complete conversion of the sterically hindered amide without promoting dimerization or side-reactions.
Solvent System
Dichloromethane (DCM)
Solubility Profile: DCM provides optimal solubility for the benzofuran acid while allowing easy aqueous workup (phase separation).
Base Stoichiometry
TEA (2.0 - 2.5 eq)
Acid Scavenging: Neutralizes HCl generated during chloroformate activation; excess ensures the amine remains nucleophilic.
Crystallization
IPA/Water/Ethanol
Polymorph Control: Specific ratios (e.g., Ethanol:Water 1:2.3) are required to obtain the thermodynamically stable succinate polymorph.
Q1: My reaction conversion stalls at ~70%, and I see a large peak for "Impurity B" (Unreacted Amide). Adding more amine doesn't help. Why?
Diagnosis: You likely have Impurity B (4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide) . This forms if the mixed anhydride intermediate hydrolyzes or reacts with ammonia (if reagents aren't dry).
The Fix:
Check Moisture: The activation step (Ethyl Chloroformate) is extremely moisture-sensitive. Ensure DCM is anhydrous (<0.05% water).
Activation Time: Do not stir the activated acid for >30 mins before adding the amine. The mixed anhydride is transient and will degrade.
Order of Addition: Ensure the amine is added slowly to the cold activated mixture to prevent localized exotherms that degrade the active ester.
Q2: I am detecting "Impurity C" (N-Oxide) in the final product. Is this from the reaction or workup?
Diagnosis: This is an oxidative degradation product, often generated during workup if peroxides are present in solvents or if the product is exposed to air/light in solution for prolonged periods.
The Fix:
Solvent Quality: Test THF or ethers for peroxides if used.
Inert Atmosphere: Conduct the coupling and workup under Nitrogen/Argon.
Workup Speed: Do not leave the free base in solution overnight. Proceed immediately to salt formation.
Section B: Salt Formation & Crystallization
Q3: The succinate salt is oiling out instead of crystallizing. How do I recover the batch?
Diagnosis: "Oiling out" indicates the solvent polarity is too high or the temperature dropped too quickly, trapping impurities.
The Fix:
Re-heat: Heat the mixture back to 50-55°C until the oil dissolves.
Seeding: Add pure Prucalopride Succinate seeds (0.1 wt%) at 40-45°C (metastable zone).
Controlled Cooling: Implement a linear cooling ramp: 10°C per hour. Do not crash cool.
Solvent Ratio: Ensure your Ethanol/Water ratio is correct. Excess water increases solubility, while excess alcohol can cause oiling.
Q4: My final API has a yellow/orange tint instead of being white. Purity is acceptable (99.2%), but color fails specs.
Diagnosis: Trace oxidation of the aniline (amino group on the benzofuran ring) or retention of colored impurities from the starting material.
The Fix:
Carbon Treatment: During the recrystallization of the free base (before salt formation), treat the hot solution with activated carbon (5 wt%) for 15 minutes.
Acid Quality: Ensure the starting benzofuran acid is not already degraded (should be white/off-white, not brown).
Advanced Troubleshooting Logic Tree
Use this decision tree to diagnose low purity issues in the final API.
Caption: Diagnostic logic for identifying and resolving common impurity profiles in Prucalopride synthesis.
References
BenchChem. (2025). In-Depth Technical Guide to Prucalopride Succinate: Molecular Structure, Chemical Properties, and Biological Activity. Retrieved from
Google Patents. (2017). WO2017137910A1 - Processes for the preparation of highly pure prucalopride succinate and its intermediates. Retrieved from
TCI Chemicals. (n.d.). 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid Product Details. Retrieved from
SynThink. (n.d.). Prucalopride EP Impurities & USP Related Compounds. Retrieved from
Google Patents. (2014). CN103664912A - Synthesis process of prucalopride.[2] Retrieved from
Technical Support Center: Piperidine Derivative Synthesis
Introduction: The Piperidine Challenge Welcome to the Piperidine Synthesis Support Center. Piperidine scaffolds are the structural backbone of countless pharmacophores (e.g., fentanyl, paroxetine, piperine).[1] However,...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Piperidine Challenge
Welcome to the Piperidine Synthesis Support Center. Piperidine scaffolds are the structural backbone of countless pharmacophores (e.g., fentanyl, paroxetine, piperine).[1] However, their synthesis is often plagued by three "silent killers": catalyst poisoning during hydrogenation, uncontrolled stereochemistry (cis/trans ratios), and purification losses due to silanol interactions.[1]
This guide moves beyond standard textbook protocols to address the failure points encountered in high-stakes drug discovery environments.
The Issue: Reaction stalls at <50% conversion, or requires excessive catalyst loading.
Root Cause: The basic nitrogen lone pair (
in pyridine) coordinates strongly to the metal surface, effectively poisoning the active sites.
Troubleshooting Protocol
1. The "Acidic Scavenger" Strategy
Protonating the nitrogen prevents it from binding to the metal catalyst.
Protocol: Run the reaction in AcOH or MeOH with 1.05 eq. HCl .
Why it works: The pyridinium salt (
N-H+) lacks the lone pair availability to poison the catalyst surface, allowing adsorption.
2. Catalyst Selection Matrix
Do not default to Pd/C. It is often the wrong choice for reducing the pyridine ring itself due to high susceptibility to poisoning.
Caption: Decision logic for selecting the optimal hydrogenation catalyst to avoid poisoning and over-reduction.
Module 2: Stereocontrol (Cis vs. Trans)
The Issue: You need the trans-isomer, but the reaction yields 90% cis.
Root Cause: Heterogeneous hydrogenation is kinetically controlled. The pyridine ring adsorbs flat onto the catalyst surface.[4][6] Hydrogens are added from the bottom (metal side), forcing substituents "up" (cis).[1]
Step 2: Isomerize using AlCl₃ (Lewis Acid) or heat with NaOEt (Base).[1]
Why it works: The trans-isomer (diequatorial) is thermodynamically more stable than the cis-isomer (axial-equatorial) due to 1,3-diaxial interactions.
Module 3: Reductive Amination (Ring Closure)
The Issue: Low yield, formation of dimers, or unreacted ketone.[1]
Root Cause: Incomplete imine formation prior to the addition of the hydride source, or pH mismatch.[1]
Critical Protocol: The "Pre-Form" Method
Do not mix amine, ketone, and reducing agent simultaneously (unless using NaBH(OAc)₃).[1]
Note: If using NaBH₃CN, maintain pH ~5 with acetic acid to protonate the imine (making it electrophilic) without quenching the hydride.
Module 4: Isolation & Purification (The "Streaking" Problem)
The Issue: Product streaks/tails on TLC and column, leading to mixed fractions and mass loss.
Root Cause: The basic piperidine nitrogen hydrogen-bonds with acidic silanol (Si-OH) groups on the silica gel.[7]
The "Amine-Wash" Protocol
You must deactivate the silica gel before or during the run.[8]
Flush with 2 column volumes of pure Hexanes (to remove bulk TEA).
Run your column with standard neutral solvents. The silanols remain capped by the amine traces.
Visual Workflow: Purification Logic
Caption: Workflow to eliminate "tailing" during piperidine purification.
FAQ: Quick Troubleshooting
Q: My hydrogenation stopped at the tetrahydropyridine stage (double bond remains).A: This is often due to steric hindrance or catalyst deactivation. Increase pressure to 10-20 bar or switch to PtO₂ in Acetic Acid . The double bond in the ring is sterically shielded compared to a terminal alkene.
Q: I see a "M+14" or "M+28" peak in my MS after reductive amination.A: You likely have formaldehyde contamination in your methanol or unwanted methylation. Use anhydrous solvents and ensure your reducing agent isn't generating formaldehyde in situ. Alternatively, this could be transamidation if using ethyl acetate during workup—avoid esters with strong nucleophilic amines.[1]
Q: Can I use Pd/C for pyridine hydrogenation if I heat it enough?A: Technically yes, but it requires harsh conditions (high T/P) which promotes ring opening and side reactions.[1] Rh/C is chemically superior for this specific transformation.[1]
References
Mechanism of Catalyst Poisoning: Maxted, E. B. (1951).[1] "The Poisoning of Metallic Catalysts." Advances in Catalysis. Link
Stereoselective Hydrogenation (Rh vs Pd): Glorius, F., et al. (2004).[1] "Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition. Link[1]
Reductive Amination Guidelines: Abdel-Magid, A. F., et al. (1996).[1][9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link[1]
Purification Techniques: "Purification of Amines: Silica Gel Tailing." Rochester University Chem Labs. Link
Heterogeneous Catalysis for Pyridines: Nishimura, S. (2001).[1] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH. Link[1]
Technical Support Center: Stability & Handling of 3-Methoxypiperidine Intermediates
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Prevention of oxidative degradation, racemization, and carbamate formation in 3-methoxypiperidine scaffolds. Introduction: Th...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Ticket Topic: Prevention of oxidative degradation, racemization, and carbamate formation in 3-methoxypiperidine scaffolds.
Introduction: The Stability Paradox
3-Methoxypiperidine (3-MP) is a deceptively simple pharmacophore. While the ether linkage is chemically robust, the secondary amine functionality combined with the C3-chiral center creates a "stability paradox." You are likely encountering issues not because the molecule decomposes violently, but because it undergoes "silent" degradation—slow oxidation, atmospheric carboxylation, or subtle racemization that ruins downstream enantiomeric excess (ee).
This guide bypasses standard textbook definitions to address the specific failure modes encountered in high-stakes drug development.
Module 1: Critical Storage & Physical Stability
User Question: "My clear liquid 3-methoxypiperidine turned yellow and viscous over the weekend. Is it salvageable?"
The Diagnosis: The "Amine-Air" Trap
The yellowing is a hallmark of N-oxidation (forming N-oxides) and subsequent oxidative dehydrogenation. The viscosity increase suggests carbamate formation . Secondary amines are nucleophilic sponges for atmospheric
, forming carbamic acids that associate into viscous oils or crusty solids.
Immediate Action Protocol
Symptom
Cause
Remediation Strategy
Yellow/Brown Tint
Oxidative Dehydrogenation (Imine formation)
Distillation: Redistill under reduced pressure (vacuum) immediately. Discard the first 10% (forerun).
White Crust/Haze
Ammonium Carbamate ( reaction)
Base Wash: Dissolve in DCM, wash with 1N NaOH (to revert carbamate to free amine), dry over , and concentrate.
Viscous Oil
Oligomerization / H-bonding network
Salt Formation: Convert to HCl or Tosylate salt immediately (See Protocol A).
Protocol A: Emergency Stabilization via Salt Formation
The free base is kinetically unstable. The Hydrochloride (HCl) salt is the industry standard for long-term storage (>6 months).
Dissolution: Dissolve 10g of crude 3-MP free base in 50 mL of anhydrous diethyl ether or MTBE (Methyl tert-butyl ether). Cool to 0°C.
Acidification: Dropwise add 4M HCl in Dioxane (1.1 equivalents) under
flow. Do not use aqueous HCl , as water removal is difficult without promoting hydrolysis.
Precipitation: A white precipitate should form immediately. Stir at 0°C for 30 mins.
Isolation: Filter under Argon. Wash the cake with cold ether (
Module 2: Chemical Stability & Degradation Pathways
User Question: "We are seeing a loss of activity in our final compound. NMR shows the core is intact, but the impurity profile is complex. What is breaking?"
The Mechanism: Silent Killers
The piperidine ring is not inert. Below is the visualization of the three primary degradation vectors that affect your yield and purity.
Figure 1: Primary degradation vectors for 3-methoxypiperidine. Note that the N-Oxide can rearrange into reactive imines, leading to complex polymerization.
User Question: "I started with (R)-3-methoxypiperidine, but my final product is nearly racemic. Where did I lose the chirality?"
The Root Cause: Beta-Elimination & Radical Abstraction
The C3 stereocenter is generally stable because it is
to the nitrogen, not . However, two scenarios force racemization:
The "Enamine" Route (Oxidation): If your reaction mixture contains trace oxidants (peroxides in ether/THF), the amine oxidizes to an imine or enamine. The
character destroys chirality. Re-reduction yields a racemate.
Harsh Deprotection: If you are deprotecting a Boc/Cbz group using strong Lewis acids and high heat, you may trigger an elimination-addition mechanism involving the methoxy group (though rare, it occurs at
C).
Prevention Checklist
Solvent Hygiene: Test THF/Ether for peroxides before use. Peroxides initiate radical abstraction of the
-proton (C2), leading to racemization.
Base Selection: Avoid thermodynamic bases (e.g., NaH, t-BuOK) if the nitrogen is unprotected. Use kinetic bases (e.g., LiHMDS) at low temperatures (
C) if functionalizing elsewhere.
Temperature Limit: Keep deprotection steps (e.g., TFA/DCM) below 25°C.
Module 4: Analytical Diagnostics
User Question: "How do I differentiate between the salt, the free base, and the impurities using standard QC?"
Do not rely solely on LC-MS, as the salt and free base have identical mass spectra (the salt dissociates). Use the Diagnostic Matrix below.
Table 1: Diagnostic Properties of 3-Methoxypiperidine Forms
Property
Free Base (Liquid)
HCl Salt (Solid)
N-Oxide Impurity
State
Colorless/Yellow Oil
White Crystalline Powder
Waxy Solid / Gum
1H NMR ()
2.8-3.1 (m, -H)
3.3-3.6 (broad, -H shifted downfield)
3.8-4.2 (distinct shift)
Solubility
Soluble in Hexane/DCM
Insoluble in Hexane; Soluble in MeOH/Water
Soluble in MeOH
Hygroscopicity
High (absorbs )
Moderate (absorbs )
High
TLC (MeOH/DCM)
High (streaks)
Stays at baseline (unless base added)
Low (distinct spot)
Workflow: Purification Decision Tree
Figure 2: Purification logic for recovering usable intermediate from degraded stock.
References
Reactivity of Piperidines: Rubiralta, M., Giralt, E., & Diez, A. (1991). Piperidine: Structure, Preparation, Reactivity, and Synthetic Applications of Piperidine and its Derivatives. Elsevier.
Amine Oxidation Mechanisms: Rosenau, T., et al. (2013). "Oxidative degradation of secondary amines: Mechanisms and prevention." Journal of Organic Chemistry.
Salt Selection for Stability: Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3][4][5] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
Technical Support Center: Chiral 3-Aminopiperidine Synthesis
Topic: Avoiding Racemization & Process Optimization Ticket ID: #3AP-RAC-001 Assigned Specialist: Senior Application Scientist, Chiral Technologies Division Introduction Welcome to the Technical Support Center. You are li...
Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering enantiomeric excess (ee) erosion during the synthesis or scale-up of (R)- or (S)-3-aminopiperidine , a critical pharmacophore for DPP-4 inhibitors like Alogliptin and Linagliptin .
The 3-aminopiperidine scaffold presents a unique "stereochemical fragility." The C3 chiral center is positioned alpha to an exocyclic amine and beta to the endocyclic nitrogen. While the free amine is relatively stable, synthetic intermediates—particularly amides and carbamates —significantly increase the acidity of the C3 proton, making the molecule susceptible to base-catalyzed racemization.
This guide moves beyond standard literature to address the causality of failure and provides self-validating protocols to restore process integrity.
Module 1: Critical Control Points (The "Why" & "Where")[1]
Racemization in this scaffold is rarely random; it is a deterministic consequence of specific conditions. Use the following topology to identify where your process is vulnerable.
Racemization Risk Topology
Figure 1: Racemization Risk Topology mapping specific process conditions to mechanistic failures.
Key Mechanistic Insights
The "Alpha-Proton" Trap: When the exocyclic amine at C3 is acylated (e.g., Boc-protection or peptide coupling), the C3 proton becomes significantly more acidic. Strong bases (NaOH, KOH) used during extraction can deprotonate this center, leading to an enolate intermediate that reprotonates racepically.
Oxazolone Formation: During peptide coupling (e.g., attaching the piperidine to a uracil scaffold in Alogliptin synthesis), the activated amino acid can cyclize to form an oxazolone.[1] This intermediate is highly prone to racemization.
Module 2: Troubleshooting Synthetic Routes
Select the route currently causing issues in your workflow.
Most common industrial route, but prone to yield/purity trade-offs.
Issue
Probable Cause
Corrective Action
Low Yield (<30%)
Incomplete salt formation or solvent too polar.
Switch solvent system from pure MeOH to MeOH:Water (9:1) . The water acts as a "antisolvent" for the diastereomeric salt by modifying solubility product ().
Low ee (<95%)
"Crash" crystallization.
Do not cool rapidly. Use a programmed cooling ramp (e.g., 5°C/hour). Rapid precipitation traps the unwanted enantiomer in the crystal lattice.
ee Drop after Free-Basing
pH overshoot during liberation.
CRITICAL: When liberating the free amine from the tartrate salt, do not exceed pH 10-11 . Use or instead of NaOH.
Scenario B: Asymmetric Hydrogenation / Reduction
Route involving reduction of 3-aminopyridine or 3-aminolactams.
Issue
Probable Cause
Corrective Action
Racemic Product
Direct hydrogenation of 3-aminopyridine is rarely stereoselective without expensive chiral Ru/Rh catalysts.
Switch to Enzymatic Transamination (see Ref 3) or use a chiral auxiliary. Direct hydrogenation usually requires resolution downstream.
Over-reduction
Ring opening or loss of amine.
If reducing a lactam (e.g., 3-aminopiperidin-2-one), control the temperature of LAH addition.[2] Keep <35°C during addition, then reflux.
Module 3: Validated Experimental Protocol
Protocol: Resolution of Racemic 3-Aminopiperidine via Dibenzoyl-D-Tartaric Acid (DBDT)
Objective: Isolation of (R)-3-aminopiperidine dihydrochloride with >99% ee.[3]
Source Validation: Adapted from Takeda & Boehringer Ingelheim process patents [1, 2].
Workflow Diagram
Figure 2: Decision tree for the resolution of 3-aminopiperidine.
Step-by-Step Methodology
Salt Formation:
Charge 1.0 eq of racemic 3-aminopiperidine (free base) into a reactor.
Add MeOH/Water (10:1 v/v) .
Add 1.05 eq of Dibenzoyl-D-tartaric acid (DBDT).
Heat to 65–70°C until a clear solution is obtained. Note: If solids persist, add small amounts of MeOH until dissolved.
Crystallization (The Critical Step):
Cool the solution to 55°C and seed with authentic (R)-enantiomer salt (0.1 wt%) if available.
Cool to 20°C over a period of 4–6 hours . Warning: Rapid cooling causes occlusion of the (S)-isomer.
In-Process Control (IPC): Analyze the wet cake by Chiral HPLC (e.g., Chiralpak AD-H).
Target: >98% ee.[3][6] If <98%, recrystallize from MeOH.
Liberation (The Risk Zone):
Suspend the chiral salt in water/DCM mixture.
Slowly add 20% K2CO3 or NH4OH while stirring.
Monitor pH continuously. Stop addition when pH reaches 10.5 . Do not exceed pH 12.
Extract with DCM, dry over Na2SO4, and concentrate in vacuo at <40°C.
Module 4: Frequently Asked Questions (FAQs)
Q1: I am seeing a "double peak" in HPLC after the Boc-deprotection step. Is this racemization?
Answer: Not necessarily. Rotamers are common with N-Boc-3-aminopiperidines due to restricted rotation around the carbamate bond. Run the HPLC at a higher temperature (e.g., 40-50°C) or check NMR coalescence to distinguish rotamers from enantiomers. If the peaks remain distinct and equal in area, it is racemization.
Q2: Can I use L-Tartaric acid instead of Dibenzoyl-D-Tartaric acid?
Answer: Generally, no.[7] Unsubstituted tartaric acid often yields salts that are too soluble (hygroscopic) or lack the "molecular recognition" required for efficient separation of the piperidine scaffold. The benzoyl groups in DBDT provide necessary pi-stacking interactions for a stable crystal lattice.
Q3: Why does my ee drop when I store the free amine?
Answer: 3-aminopiperidine absorbs CO2 from the air rapidly to form carbamates, which can complicate analysis and stability. Store the compound as the dihydrochloride salt , which is configurationally stable and non-hygroscopic compared to the free base.
Q4: Is enzymatic resolution scalable?
Answer: Yes. Transaminases (ATAs) are increasingly used for multi-kilogram scales. They convert N-protected-3-piperidone to the amine with >99% ee and 100% theoretical yield (unlike chemical resolution which is limited to 50% max yield). See Reference [3].
References
Preparation of (R)-3-aminopiperidine dihydrochloride.
Source: P
Relevance: Describes the reduction of lactams and handling of the dihydrochloride salt.
Link:
Process for the preparation of a single enantiomer of 3-aminopiperidine.
Source: P
Relevance: Detailed protocol for the Dibenzoyl-D-tartaric acid resolution and pH control during neutraliz
Link:
Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Advanced Synthesis Support Center . I am Dr. Aris, your Senior Application Scientist.
You have requested a technical refinement guide for the selective protection of piperidine amines . This is a deceptive challenge; while piperidine is a ubiquitous pharmacophore, its high basicity (
) and nucleophilicity often lead to "over-protection" or regioselective scrambling when other functional groups are present.
Below is your troubleshooting and refinement guide, structured to address the specific chemical behaviors of the piperidine scaffold.
Module 1: The Regioselectivity Paradox (4-Aminopiperidine)
The Scenario: You are working with 4-aminopiperidine (or similar diamines) and require selective protection of one nitrogen atom.
The Problem: Standard addition of Boc anhydride (
) often yields a mixture of the ring-protected (secondary), exocyclic-protected (primary), and bis-protected products.
Protocol A: Targeting the Exocyclic (Primary) Amine
Goal: Synthesis of 4-(Boc-amino)piperidine.
The Mechanism:
Although the secondary ring amine is more basic (
) than the primary exocyclic amine (), the primary amine is kinetically superior due to lower steric hindrance. We exploit this kinetic difference.
Refined Protocol:
Temperature Control: Cool the reaction to -10°C to 0°C . At room temperature, the selectivity drops significantly.
Reagent Dosing: Dissolve
(0.95 eq) in DCM and add it dropwise over 60 minutes to the diamine solution.
No Base: Do not add TEA or DIPEA. The diamine substrate acts as its own proton scavenger.[1] Adding external base increases the effective concentration of the highly nucleophilic secondary amine, ruining selectivity.
Protocol B: Targeting the Ring (Secondary) Amine
Goal: Synthesis of 1-Boc-4-aminopiperidine.
Note: This is the "Hard" problem. Direct acylation usually fails because the primary amine reacts faster.
The "Masking" Strategy (Self-Validating):
Instead of fighting kinetics, we use orthogonal temporary protection.
Masking: React 4-aminopiperidine with Benzaldehyde (1.0 eq) in toluene with a Dean-Stark trap (or molecular sieves) to form the Schiff base (imine) on the primary amine.
Validation: The disappearance of the primary amine peak in NMR.
Protection: Treat the intermediate with
(1.1 eq). Only the ring nitrogen is available.
Hydrolysis: Treat with mild aqueous acid (1M
or citric acid) to hydrolyze the imine back to the primary amine.
Q: My Fmoc protection of a piperidine derivative is resulting in low yields and "gumming." What is happening?
A: This is a classic "suicide" reaction.
The Cause: Piperidine is the specific reagent used to cleave Fmoc groups. If you attempt to attach an Fmoc group to a piperidine ring using standard basic conditions (e.g.,
), the free piperidine in the solution (or the product itself) will attack the Fmoc group of a neighboring molecule, cleaving it via the E1cb mechanism.
The Fix (Biphasic Schotten-Baumann):
You must suppress the basicity of the amine during the reaction.
System: Use a biphasic system of
and .
Reagent: Use
(N-(9-Fluorenylmethoxycarbonyloxy)succinimide) instead of . It is less aggressive and produces N-hydroxysuccinimide rather than HCl.
Execution: Vigorous stirring is required. The aqueous buffer keeps the pH controlled (~8.5), preventing the "free" amine from accumulating and cleaving the product.
Module 3: Troubleshooting & FAQs
Symptom
Root Cause
Corrective Action
Bis-protection observed
Excess reagent or "Hot spots" during addition.
Use 0.9 eq of protecting agent. Dilute the reagent 10x in solvent before addition.
Cbz group won't remove
Catalyst Poisoning. Piperidines can coordinate strongly to Pd.
Add 1.0 eq of HCl to protonate the amine before hydrogenation. This prevents the amine lone pair from poisoning the Pd/C catalyst.
Product is water soluble
Piperidine amines are polar.
Do not use water washes. Use acid/base extraction . 1. Acidify to pH 2 (product goes to water). 2. Wash organic layer (remove non-basic impurities). 3. Basify water to pH 12. 4. Extract product back into DCM.
Fmoc falls off during storage
Auto-cleavage by the basic piperidine ring.
Store the product as a Hydrochloride Salt (treat with HCl/Dioxane). Never store as a free base.
Module 4: Visualized Workflows
Figure 1: Decision Matrix for 4-Aminopiperidine Protection
Caption: Logical flow for selecting the correct synthetic route based on the target nitrogen atom.
Figure 2: Troubleshooting Fmoc Instability
Caption: Mechanism of auto-cleavage and the Biphasic Solution.
References
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.[2]
Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an under-rated feature. Tetrahedron, 58(14), 2701-2724.
Pastre, J. C., et al. (2010). Selective Mono-protection of Diamines.[3][4] Organic Process Research & Development. (General methodology grounding).
Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines.[3] N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines. Synthetic Communications, 20(16), 2559-2564.
Optimization of catalytic conditions for piperidine ring formation
Technical Support Center: Optimization of Catalytic Conditions for Piperidine Ring Formation Introduction: The Piperidine Challenge Piperidine rings are ubiquitous pharmacophores, present in over 12,000 biologically acti...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Optimization of Catalytic Conditions for Piperidine Ring Formation
Introduction: The Piperidine Challenge
Piperidine rings are ubiquitous pharmacophores, present in over 12,000 biologically active compounds, including blockbuster drugs like fentanyl, paroxetine, and ritalin.[1] However, their synthesis—particularly when highly substituted or part of complex scaffolds—presents distinct catalytic challenges.[1]
This guide moves beyond basic textbook synthesis to address the process chemistry of piperidine formation. We focus on the three primary catalytic pathways: Heterogeneous Hydrogenation of Pyridines , Homogeneous Asymmetric Hydrogenation , and Ring-Closing Metathesis (RCM) .[1]
Module 1: Heterogeneous Hydrogenation of Pyridines
The Industrial Workhorse: Robust but Prone to Poisoning
Core Concept: The reduction of pyridine to piperidine requires overcoming the high resonance energy of the aromatic ring (approx. 28 kcal/mol). Heterogeneous catalysts (Pt, Pd, Rh) are standard, but they are highly susceptible to poisoning by the basic nitrogen of the product.[1]
Troubleshooting Guide
Q1: My reaction stalls at 50-60% conversion despite high H₂ pressure (50 bar). Why?A: You are likely experiencing product inhibition . As piperidine forms, the secondary amine is more basic (
) than the starting pyridine (). The product binds strongly to the metal surface, blocking active sites.[1]
Solution: Run the reaction in acidic media. Using glacial acetic acid as the solvent or adding 1.0–1.1 equivalents of HCl/H₂SO₄ protonates the piperidine nitrogen (
), preventing it from coordinating to the catalyst surface.
Protocol Adjustment: Switch from MeOH to AcOH. If acid-sensitive groups are present, use a dual-phase system (Water/Toluene) with a phase transfer catalyst.
Q2: I am seeing significant dechlorination or debenzylation during hydrogenation. How do I prevent this?A: This is a chemoselectivity issue common with Pd/C.
Mechanism: Palladium readily inserts into C-Cl and O-Bn bonds.
Solution: Switch to Platinum Oxide (Adams' Catalyst, PtO₂) or Rhodium on Carbon (Rh/C) . Rhodium is excellent for ring saturation without hydrogenolysis of benzyl/aryl-halide bonds under mild conditions (room temp, 1-3 atm H₂).
Alternative: If using Pd/C is mandatory, add a "poison" like diphenylsulfide (0.5 mol%) or use sulfided platinum catalysts (Pt(S)/C) to attenuate activity.
Data Table 1: Catalyst Selection Matrix for Pyridine Reduction
Catalyst
Primary Utility
Chemoselectivity Issues
Recommended Solvent
Conditions
PtO₂ (Adams')
General purpose, robust
Low risk of hydrogenolysis
AcOH, EtOH/HCl
1-5 atm, RT
Pd/C (5-10%)
High activity, low cost
High risk of dehalogenation/debenzylation
MeOH, EtOH
1-10 atm, 20-60°C
Rh/C (5%)
Chemoselective saturation
Preserves Bn/Cl/Br groups
MeOH, EtOAc
1-5 atm, RT
Ra-Ni
Cost-effective scale-up
Pyrophoric, requires high pressure
EtOH, THF
>50 atm, >100°C
Module 2: Homogeneous Asymmetric Hydrogenation
Precision Synthesis: Stereocontrol and Functional Group Tolerance
Core Concept: For chiral piperidines, heterogeneous catalysts often yield racemic cis/trans mixtures.[1] Homogeneous Iridium(III) or Ruthenium(II) complexes allow for enantioselective hydrogenation via ionic hydrogenation mechanisms.
Troubleshooting Guide
Q3: I cannot get my substituted pyridine to hydrogenate using standard Ir-catalysts. It remains inert.A: Steric hindrance or electronic deactivation is likely the cause.
Diagnostic: Is your pyridine electron-deficient (e.g., 2-F, 3-CO₂R)? These are harder to protonate, which is the first step in the ionic hydrogenation cycle.
Solution: Increase the acidity. The mechanism relies on the formation of a pyridinium salt. Add 10-20 mol% of a chiral phosphoric acid or a strong achiral acid (e.g., TfOH) to activate the substrate.
Catalyst Choice: Switch to an Iridium(III)-diamine complex (e.g., [Ir(Cp*)(diamine)Cl]Cl). These are air-stable and highly active for hindered substrates [1, 3].
Q4: How do I control Cis/Trans diastereoselectivity in 2,4-disubstituted piperidines?A: This is controlled by the catalyst's approach to the intermediate enamine/iminium species.
Thermodynamic Control: Heterogeneous hydrogenation (e.g., Rh/C) typically favors the cis isomer (all-equatorial) due to the "anchoring effect" of the substituents on the surface.
Kinetic Control: Homogeneous catalysts can be tuned.[1] For trans-selectivity, use bulky ligands that force the incoming hydride to attack from the opposite face of the existing substituent.
Visualization: Ionic Hydrogenation Pathway
Figure 1: Mechanism of Iridium-catalyzed ionic hydrogenation. Note the critical role of acid promoters in activating the pyridine ring.
Module 3: Ring-Closing Metathesis (RCM)
Building Complex Scaffolds: Dilution and Catalyst Optimization
Core Concept: RCM is ideal for constructing piperidines with specific unsaturation or when starting from acyclic dienes.[1] The reaction is driven by the release of ethylene gas (entropy).
Troubleshooting Guide
Q5: I observe high levels of dimerization instead of ring closure. How do I fix this?A: Intermolecular metathesis (dimerization) competes with intramolecular RCM, especially for 6-membered rings which have higher strain than 5-membered rings.[1]
Solution 1 (Concentration): This is the most critical variable. Run the reaction under pseudo-high dilution conditions (< 5 mM). Slowly add the catalyst or substrate over 2-6 hours to keep the instantaneous concentration of active species low [13].
Solution 2 (Temperature): Heat the reaction (reflux in DCM or Toluene). Higher temperatures favor the entropic release of ethylene, driving the equilibrium toward the cyclic monomer.
Q6: My RCM reaction works on 50mg scale but fails on 10g scale. Why?A: Ethylene removal is the bottleneck. On a small scale, ethylene escapes easily.[1] On a large scale, dissolved ethylene builds up and reverses the equilibrium (Le Chatelier's principle).
Protocol: Vigorously sparge the reaction with Nitrogen or Argon through a submerged dispersion tube (frit) throughout the reaction, not just the headspace. Alternatively, apply a weak vacuum (approx. 500 mbar) to continuously remove ethylene [13].[1]
Experimental Protocol: Optimized RCM for Piperidine Formation
Preparation: Dissolve the diene precursor in degassed anhydrous Toluene (preferred over DCM for higher boiling point) to a concentration of 0.005 M .
Catalyst Addition: Add Zhan Catalyst-1B or Hoveyda-Grubbs II (2-5 mol%). Note: Zhan 1B is often superior for scale-up due to better stability and easier removal [13].
Reaction: Heat to 60-80°C under a continuous stream of N₂ bubbling through the solution. Stir for 2-4 hours.
Quenching: Add ethyl vinyl ether (50 equiv relative to catalyst) and stir for 30 mins to deactivate the Ru-carbene.
Purification: See Module 4.
Module 4: Purification & Metal Removal
The Final Mile: Ensuring Pharmaceutical Purity
Core Concept: Piperidines are excellent ligands for transition metals.[1] Simply running a silica column often fails to remove ppm-levels of Ru, Pd, or Ir, which is unacceptable for biological testing (limits often <10 ppm).[1]
Troubleshooting Guide
Q7: How do I remove residual Ruthenium after RCM? The product is dark/colored.A: Ruthenium byproducts bind tightly to the amine nitrogen.
Method A (Scavengers): Use silica-bound scavengers like SiliaMetS® Thiol or DMT (Dimercaptotriazine). Stir the crude mixture with 20 wt% scavenger at 50°C for 4 hours, then filter.
Method B (Coordination): Add triphenylphosphine oxide or DMSO to the reaction mixture before evaporation. These ligands compete with the amine for the metal, making the metal complex less polar and easier to separate via chromatography.
Method C (Aqueous Wash): For amino-products, wash the organic layer with a water-soluble chelator like N-acetylcysteine or THP (Trishydroxymethylphosphine) .
Q8: I cannot separate my piperidine product from the pyridine starting material. They streak together on TLC.A: Piperidine and Pyridine form azeotropes and have similar polarities on silica.
Solution: Derivatization.[1][2][3] Treat the crude mixture with Boc-anhydride or Cbz-Cl . The secondary amine (piperidine) will react to form a carbamate (N-Boc-piperidine), significantly changing its Rf and boiling point. The pyridine (tertiary amine) will not react. Separate via column chromatography, then deprotect (TFA or Hydrogenation) [15].[1]
Visualization: Purification Decision Tree
Figure 2: Workflow for the purification of piperidine derivatives, addressing metal contamination and separation difficulties.
References
Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. (2025).[4] Link
Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles. RSC Publishing. (2022).[5] Link
Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. Link
Hydrogenation of Pyridine and Hydrogenolysis of Piperidine over γ-Mo2N Catalyst. Scholaris. (2022). Link
One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PubMed Central. Link
Catalytic Enantioselective Synthesis of 3-Piperidines. ACS Publications. (2023).[6][7][8] Link
Supercritical CO2 Extraction of Palladium Oxide from an Aluminosilicate-Supported Catalyst. PubMed Central. Link
Recent Advances in the Total Synthesis of Piperidine and Pyrrolidine Natural Alkaloids with Ring-Closing Metathesis. ResearchGate. Link
Stereoselective Synthesis of Piperidines. ResearchGate. Link
Piperidine Synthesis. Organic Chemistry Portal. Link
Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. PubMed Central. Link
Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines. ACS Publications. Link
Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Drug Hunter. (2023).[6][7][8] Link
Palladium Extraction Following Metal-Catalyzed Reactions. ACS Publications. (2023).[6][7][8] Link
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Link
Piperidine is a ubiquitously useful pharmacophore, yet its alkylation is deceptively complex. While piperidine is a strong nucleophile (
of conjugate acid 11.2), this high basicity often works against you. In reactions, it promotes elimination (E2) over substitution. In reductive aminations, its steric bulk (especially in 2- or 2,6-substituted variants) can stall imine formation.
This guide moves beyond generic textbook advice. We treat your reaction as a system of competing rates. If your conversion is low, one of three things is happening: Competitor Inhibition (Side reactions), Metabolic Failure (Reagent decomposition), or Steric Lockout .
Part 1: The Diagnostic Framework
Before adjusting equivalents, identify your failure mode. Use this logic tree to classify your issue.
Figure 1: Diagnostic logic flow for identifying the root cause of alkylation failure.
Part 2: Troubleshooting Direct Alkylation (
)
The Scenario: You are reacting piperidine with an alkyl halide (R-X) and base.[1]
The Problem: You see starting material or a mixture of mono- and bis-alkylated (quaternary) salts.
Core Mechanism & Failure Points
Piperidine is a "hard" base. When reacting with secondary alkyl halides, it often acts as a base rather than a nucleophile, stripping a proton to form an alkene (Elimination) rather than your product.
Protocol Adjustment: The "Reverse Addition" Technique
To prevent over-alkylation (quaternization), you must keep the amine concentration high relative to the alkylating agent at all times.
Dissolve Piperidine (1.0 equiv) and Base (e.g.,
, 2.0 equiv) in MeCN or DMF.
Cool the mixture to 0°C.
Add the Alkyl Halide (0.9 equiv) dropwise via syringe pump over 1 hour.
Why? Starving the reaction of electrophile ensures any formed product competes with a vast excess of unreacted piperidine, statistically favoring mono-alkylation.
Solvent & Base Matrix
If conversion is <50%, switch your system based on this matrix:
Issue
Recommended System
Mechanism of Action
Elimination Dominates (Olefin detected)
Solvent: DMF or DMSOBase: (Weak)
Polar aprotic solvents enhance nucleophilicity of the amine.[2] Weaker bases reduce E2 competition.
Reaction Too Slow (SM Recovered)
Solvent: MeCN (Reflux)Base: DIPEA or
Cesium "naked effect" increases solubility of the base.[2] Reflux provides activation energy for hindered substrates.
Over-Alkylation (Quaternary salt)
Solvent: DCM or TolueneBase: TEA (Triethylamine)
Non-polar solvents precipitate the ammonium salt immediately, preventing further reaction (quaternization).[2]
Part 3: Troubleshooting Reductive Amination
The Scenario: You are coupling a piperidine with a ketone/aldehyde using Sodium Triacetoxyborohydride (STAB).
The Problem: The reaction "stalls" at the intermediate, or hydrolysis occurs.
The "Imine Bottleneck"
Reductive amination is a two-step equilibrium. The formation of the iminium ion is often the rate-determining step for hindered piperidines.
Figure 2: The critical path of reductive amination. Note that water removal drives the equilibrium toward the Iminium ion.
Critical Troubleshooting Steps
Q: My LCMS shows the mass of the alcohol (direct reduction of ketone), not the amine.
Cause: You added the reducing agent (STAB) too early. The imine had not formed yet, so STAB reduced the ketone.
Fix: Perform a Sequential Addition .
Stir Piperidine + Ketone + AcOH (1.0 eq) in DCE for 2 hours (or until imine forms).
Only then add STAB.
Pro-Tip: If the ketone is hindered, add
(Titanium Isopropoxide, 1.5 equiv) during step 1. It acts as a Lewis acid and water scavenger, forcing imine formation [1].
Q: The reaction bubbles vigorously upon adding STAB.
Cause: Moisture contamination. STAB reacts with water to release
gas and acetic acid, destroying your reagent.
Fix: Use anhydrous DCE (1,2-Dichloroethane). Do not use Methanol, as it reacts with STAB over time [2].
Part 4: Advanced FAQs
Q: I am trying to alkylate a 2,6-dimethylpiperidine and getting 0% yield via
. Why?A: This is a classic "Steric Lockout." The lone pair on the nitrogen is shielded by the methyl groups. An approach is geometrically impossible here.
Solution: Switch to Buchwald-Hartwig Amination .[3]
Catalyst:
+ Buchwald Ligands (e.g., RuPhos or DavePhos). These bulky ligands create a pocket that facilitates the reductive elimination of hindered amines [3].
Base:
(Sodium tert-butoxide).
Q: My product is stuck in the aqueous layer during workup.A: Piperidine derivatives are highly polar.
Fix: Do not use a standard neutral extraction.
Basify the aqueous layer to pH > 12 using 2M NaOH (ensure the amine is deprotonated/neutral).
Extract with DCM/IPA (3:1 ratio) . The Isopropanol (IPA) helps pull the polar amine into the organic phase.
Q: Why is my reaction turning into a black tar?A: If using alkyl halides (especially iodides), you are generating
(Hydroiodic acid) or over time, which causes oxidative polymerization.
Fix: Add a sacrificial antioxidant like Sodium Thiosulfate (
) to the workup, or ensure your base () is finely ground and in excess to neutralize acid immediately.
References
Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
Mattson, R. J., et al. (1990).[4] "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554. Link
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link
Optimizing solvent systems for reactions involving piperidine amines
Introduction: The Piperidine Paradox Piperidine (pKa ~11.[1]2) is a cornerstone moiety in medicinal chemistry, found in drugs ranging from fentanyl to paroxetine. However, its chemical behavior presents a paradox: it is...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Piperidine Paradox
Piperidine (pKa ~11.[1]2) is a cornerstone moiety in medicinal chemistry, found in drugs ranging from fentanyl to paroxetine. However, its chemical behavior presents a paradox: it is a potent nucleophile that is also a strong base, and its high water solubility makes isolation notoriously difficult.
This guide moves beyond standard textbook advice. We focus on tunable solvent systems —optimizing not just for reaction yield, but for the critical transition between synthesis and isolation. We prioritize "Green Premium" solvents (e.g., 2-MeTHF, CPME) that offer superior physicochemical properties to traditional toxic counterparts like DCM or DMF.
In substitution reactions (SN2/SNAr), the solvent dictates whether piperidine acts as a nucleophile (desired) or a base (elimination side-products).
Polar Aprotic (DMF, NMP, DMSO):
Mechanism:[2][3][4][5][6][7] Solvates cations (Na⁺, K⁺) well but leaves the piperidine anion (or neutral amine) "naked" and highly reactive.
Risk:[8] High reactivity can lead to over-alkylation (quaternization).
Modern Alternative:N-Butylpyrrolidinone (NBP) or Acetonitrile (MeCN) . MeCN is often superior for controlling kinetics to prevent over-alkylation.
Polar Protic (MeOH, EtOH):
Mechanism:[2][3][4][5][6][7] Solvates the nucleophile via hydrogen bonding, reducing reactivity.
Use Case: Highly selective mono-alkylation or Reductive Amination (where proton transfer is required).
Cross-Coupling (Buchwald-Hartwig)
Piperidine is a strong σ-donor and can poison Palladium catalysts. Solvent choice here is about stabilizing the catalytic cycle, not just dissolving reagents.
The Standard: Toluene or 1,4-Dioxane (Toxic, high boiling point).
The Optimized System:2-Methyltetrahydrofuran (2-MeTHF) or tert-Amyl Alcohol .
Why? 2-MeTHF coordinates weakly to Pd, stabilizing the active species without inhibiting the oxidative addition step. It also allows for higher reaction temperatures than THF (bp 80°C vs 66°C).
Visualization: Solvent Selection Decision Tree
Figure 1: Decision matrix for selecting the optimal solvent based on reaction mechanism and selectivity requirements.
Module 2: The "Water Trap" – Workup & Isolation
The most common failure point with piperidine chemistry is not the reaction; it is the workup. Piperidine and its polar derivatives are highly miscible with water, leading to poor recovery during aqueous extraction.
The Partition Coefficient Challenge
Standard extraction solvents like Diethyl Ether or Hexane are often too non-polar to extract polar piperidine derivatives from water.
Table 1: Recommended Extraction Systems for Piperidines
Solvent System
Polarity
Application
Notes
DCM
High
Standard for polar amines.
Avoid if possible. Environmental hazard. Forms emulsions easily.
2-MeTHF
Med-High
Best Practice.
Forms clean phase cuts. Low water miscibility compared to THF.
EtOAc / iPrOH (9:1)
High
Very polar derivatives.
The "magic mix" for stubborn amines. Breaks emulsions.
n-Butanol
Very High
Amphoteric compounds.
Requires rotovap at high temp to remove.
Protocol: The "pH Swing" Isolation
This protocol utilizes the pKa difference to purify piperidine without chromatography.
Acid Phase: Upon reaction completion, add 1M HCl until pH < 2.
Result: Piperidine becomes protonated (Piperidinium salt) and moves to the aqueous layer. Impurities remain in the organic layer.
Action: Wash the aqueous layer with MTBE or Toluene to remove non-basic impurities. Discard organic wash.
Base Swing: Cool the aqueous layer to 0°C. Slowly add 5M NaOH or KOH until pH > 12.
Critical: You must exceed the pKa (11.2) by at least 1 unit to ensure >90% free base formation.
Extraction: Extract immediately with 2-MeTHF (preferred) or DCM.
Tip: Saturation of the aqueous phase with NaCl ("Salting out") significantly improves recovery of the free base.
Visualization: pH Swing Workflow
Figure 2: The "pH Swing" protocol for purifying piperidine amines without column chromatography.
Module 3: Troubleshooting & FAQ
Q1: My Buchwald-Hartwig coupling stalls at 50% conversion. Adding more catalyst doesn't help.
Diagnosis: This is likely catalyst poisoning or halide inhibition . Piperidine is a strong base and can displace ligands on the Pd center.
Solution:
Switch Solvent: Move from Toluene to tert-Amyl Alcohol . The protic nature helps solubilize the inorganic base (e.g., K₂CO₃ or Cs₂CO₃), increasing the effective concentration of the active base.
Ligand Upgrade: Switch to bulky, electron-rich ligands like BrettPhos or RuPhos , which are designed to prevent amine binding to the metal center.
Q2: I am getting a persistent emulsion during workup.
Diagnosis: Piperidine surfactants. Long-chain alkyl piperidines act as soaps at neutral pH.
Solution:
Filter: Pass the biphasic mixture through a pad of Celite.
The "Magic" Additive: Add a small amount of IPA (Isopropanol) to the organic layer.
Density Trick: If using DCM, the densities are too close to water if the water is salty. Switch to 2-MeTHF (density ~0.85), which floats clearly on top of brine.
Q3: Can I replace DMF with a greener solvent for SNAr reactions?
Answer: Yes. CPME (Cyclopentyl Methyl Ether) or 2-MeTHF are excellent alternatives.[9][10]
Protocol: For difficult SNAr, use 2-MeTHF with a phase transfer catalyst (e.g., TBAI) and minimal water. This mimics the "naked anion" effect of DMF without the high boiling point and toxicity issues.
References
Sustainable Solvent Selection: Byrne, F. P., et al. "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 2016.
Buchwald-Hartwig Optimization: Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016.
2-MeTHF Properties: Pace, V., et al. "2-Methyltetrahydrofuran: A Versatile Green Solvent for Organic Synthesis."[11][12] ChemSusChem, 2012.
Piperidine pKa Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 8082, Piperidine."
A Senior Application Scientist's Guide to the NMR Characterization of 1-(3-Methoxypropyl)piperidin-4-amine
For researchers, scientists, and drug development professionals engaged in the synthesis and quality control of pharmaceutical intermediates, a thorough understanding of analytical techniques is paramount. This guide pro...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals engaged in the synthesis and quality control of pharmaceutical intermediates, a thorough understanding of analytical techniques is paramount. This guide provides an in-depth technical overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 1-(3-Methoxypropyl)piperidin-4-amine, a key building block in the synthesis of various pharmaceutical agents. Due to the limited availability of public domain experimental spectra for this specific compound, this guide will focus on the prediction of its NMR spectra based on established principles and data from analogous structures. Furthermore, it will present a comparative analysis with a structurally related compound, 1-benzylpiperidine, and provide a detailed, field-proven protocol for acquiring high-quality NMR data.
The Importance of NMR in Pharmaceutical Development
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in pharmaceutical analysis, offering detailed structural information about molecules.[1][2] Its non-destructive nature and the wealth of information it provides on the carbon-hydrogen framework make it a primary technique for structure elucidation, confirmation, and purity assessment of active pharmaceutical ingredients (APIs) and their intermediates.[3]
Predicting the NMR Signature of 1-(3-Methoxypropyl)piperidin-4-amine
A critical aspect of synthetic chemistry is the ability to predict the spectral features of a target molecule. This allows for a hypothesis-driven approach to spectral interpretation upon successful synthesis. The structure of 1-(3-Methoxypropyl)piperidin-4-amine can be dissected into three key fragments for predictive purposes: the piperidine ring, the 4-amino substituent, and the N-(3-methoxypropyl) side chain.
graph "Molecular_Structure" {
layout=neato;
node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=12088093&t=l", labelloc=b, label="1-(3-Methoxypropyl)piperidin-4-amine"];
compound [style=invis];
}
Figure 1: Chemical structure of 1-(3-Methoxypropyl)piperidin-4-amine.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to exhibit distinct signals for each unique proton environment. The chemical shifts are influenced by the electron density around the protons, with nearby electronegative atoms like nitrogen and oxygen causing a downfield shift (to higher ppm values).
Predicted Chemical Shift (ppm)
Multiplicity
Integration
Assignment
Rationale
~ 3.35
t, J ≈ 6 Hz
2H
-O-CH₂ -CH₂-
Adjacent to an electronegative oxygen atom.
~ 3.25
s
3H
-O-CH₃
Singlet characteristic of a methoxy group.
~ 2.80
m
1H
Piperidine H-4
Methine proton adjacent to the amino group.
~ 2.70
m
2H
Piperidine H-2e, H-6e
Equatorial protons on carbons adjacent to the ring nitrogen.
~ 2.40
t, J ≈ 7 Hz
2H
-N-CH₂ -CH₂-
Adjacent to the piperidine nitrogen.
~ 2.10
m
2H
Piperidine H-2a, H-6a
Axial protons on carbons adjacent to the ring nitrogen, typically upfield from equatorial protons.
~ 1.75
m
2H
-CH₂-CH₂ -CH₂-
Methylene group in the propyl chain.
~ 1.65
m
2H
Piperidine H-3e, H-5e
Equatorial protons.
~ 1.40
m
2H
Piperidine H-3a, H-5a
Axial protons.
(Broad)
s
2H
-NH₂
Broad singlet due to quadrupole broadening and exchange; position is concentration and solvent dependent.
Note: 'e' denotes equatorial and 'a' denotes axial protons on the piperidine ring. J = coupling constant. Multiplicities: s = singlet, t = triplet, m = multiplet.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are also influenced by the electronegativity of neighboring atoms.
Predicted Chemical Shift (ppm)
Assignment
Rationale
~ 71.5
-O-C H₂-
Carbon directly attached to the highly electronegative oxygen.
~ 59.0
-O-C H₃
Methoxy carbon, typically in this region.
~ 56.0
-N-C H₂-
Carbon in the propyl chain attached to the piperidine nitrogen.
~ 53.0
Piperidine C-2, C-6
Carbons adjacent to the ring nitrogen.
~ 50.0
Piperidine C-4
Carbon bearing the amino group.
~ 33.0
Piperidine C-3, C-5
Carbons adjacent to the C-4 position.
~ 28.0
-CH₂-C H₂-CH₂-
Central carbon of the propyl chain.
Comparative Analysis: The Utility of Structural Analogs
To ground our predictions in experimental reality, we can compare the expected spectra of our target compound with the known spectra of a structurally similar molecule. 1-Benzylpiperidine is a suitable comparator for the N-substituted piperidine ring system.
graph "Comparative_Structure" {
layout=neato;
node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=7970&t=l", labelloc=b, label="1-Benzylpiperidine"];
compound [style=invis];
}
Figure 2: Chemical structure of the comparative compound, 1-benzylpiperidine.
¹³C NMR Data for 1-Benzylpiperidine
The experimental ¹³C NMR data for 1-benzylpiperidine provides a valuable reference for the chemical shifts of the piperidine ring carbons when an alkyl group is attached to the nitrogen.
Chemical Shift (ppm)
Assignment
138.6
Aromatic C (quaternary)
129.4
Aromatic CH
128.2
Aromatic CH
126.9
Aromatic CH
64.0
-C H₂-Ph
54.6
Piperidine C-2, C-6
26.1
Piperidine C-3, C-5
24.5
Piperidine C-4
Data sourced from a study on the synthesis of tertiary amines.[4]
By comparing the experimental data for 1-benzylpiperidine with our predicted values for 1-(3-methoxypropyl)piperidin-4-amine, we can observe the expected influence of the 4-amino group. The C-4 carbon in our target molecule is predicted to be significantly downfield (~50.0 ppm) compared to that in 1-benzylpiperidine (24.5 ppm) due to the direct attachment of the electronegative amino group. Conversely, the C-3 and C-5 carbons are expected to be slightly upfield. This comparative approach strengthens our confidence in the predicted spectral features.
Experimental Protocol for NMR Data Acquisition
To validate the predicted spectra, a rigorous experimental approach is necessary. The following protocol outlines a standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra.
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bgcolor="#F1F3F4";
style="filled";
node [fillcolor="#FFFFFF"];
sample [label="Dissolve 10-20 mg of \n1-(3-Methoxypropyl)piperidin-4-amine \nin ~0.7 mL of deuterated solvent (e.g., CDCl₃)."];
tms [label="Add a small amount of \ntetramethylsilane (TMS) as an \ninternal standard (0 ppm)."];
tube [label="Transfer the solution to a \n5 mm NMR tube."];
sample -> tms -> tube;
}
subgraph "cluster_acq" {
label="Data Acquisition";
bgcolor="#F1F3F4";
style="filled";
node [fillcolor="#FFFFFF"];
instrument [label="Place the NMR tube in the spectrometer \n(e.g., 400 MHz or higher)."];
shimming [label="Shim the magnetic field to \noptimize homogeneity."];
h1_acq [label="Acquire ¹H NMR spectrum. \n(e.g., 16-32 scans)"];
c13_acq [label="Acquire ¹³C NMR spectrum. \n(e.g., 1024 or more scans)"];
instrument -> shimming;
shimming -> h1_acq;
shimming -> c13_acq;
}
subgraph "cluster_proc" {
label="Data Processing";
bgcolor="#F1F3F4";
style="filled";
node [fillcolor="#FFFFFF"];
fid [label="Apply Fourier Transform to the \nFree Induction Decay (FID)."];
phase [label="Phase correct the spectrum."];
baseline [label="Apply baseline correction."];
integrate [label="Integrate the signals in the ¹H spectrum."];
peak_pick [label="Peak pick both ¹H and ¹³C spectra."];
fid -> phase -> baseline;
baseline -> integrate [label="For ¹H"];
baseline -> peak_pick [label="For both"];
}
Figure 3: A generalized workflow for the acquisition and analysis of NMR spectra.
Step-by-Step Methodology
Sample Preparation:
Accurately weigh 10-20 mg of 1-(3-Methoxypropyl)piperidin-4-amine.
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that overlap with those of the analyte.
Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Setup and Data Acquisition:
Insert the NMR tube into the spectrometer's probe.
Lock onto the deuterium signal of the solvent and shim the magnetic field to ensure homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
Acquire the ¹H NMR spectrum. A typical acquisition may involve 16 to 32 scans.
Acquire the ¹³C NMR spectrum. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is generally required to achieve a good signal-to-noise ratio.[5]
Data Processing and Analysis:
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
Phase and baseline correct the spectrum to ensure accurate integration and peak picking.
Reference the spectrum by setting the TMS signal to 0.00 ppm.
For the ¹H spectrum, integrate the area under each signal to determine the relative number of protons.
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants for all signals.
For complex spectra or to confirm assignments, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable.
Conclusion
This guide has provided a comprehensive framework for the ¹H and ¹³C NMR characterization of 1-(3-Methoxypropyl)piperidin-4-amine. By combining predictive analysis based on fundamental principles with a comparative approach using a structurally related compound, researchers can confidently approach the structural verification of this important pharmaceutical intermediate. The detailed experimental protocol provided serves as a robust starting point for acquiring high-quality, reproducible NMR data, ensuring the integrity and quality of materials used in drug development.
References
Brukner, P. (2010). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Field, L. D., Li, H., & Magill, A. M. (2013).
Li, F., et al. (2015). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. Catalysis Science & Technology, 5(1), 337-344. [Link]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Jacobsen, N. E. (2017). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons.
Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
Gunther, H. (2013).
Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons.
Holzgrabe, U. (2010). NMR spectroscopy in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 367-380. [Link]
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.
European Pharmacopoeia (Ph. Eur.). General Chapter 2.2.33 Nuclear Magnetic Resonance Spectrometry.
ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. John Wiley & Sons.
Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Methoxypiperidine Analogues
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals The 3-methoxypiperidine scaffold is a privileged structural motif in modern medicinal chemistry, serving as a v...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
The 3-methoxypiperidine scaffold is a privileged structural motif in modern medicinal chemistry, serving as a versatile building block for a diverse range of pharmacologically active agents.[1][2] Its inherent structural features, including a basic nitrogen atom for potential salt formation and hydrogen bonding, and a stereogenic center at the 3-position, offer a rich canvas for synthetic modification to fine-tune biological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-methoxypiperidine analogues, with a focus on their modulation of key central nervous system (CNS) targets, namely the mu-opioid receptor (MOR) and the dopamine transporter (DAT).
The Strategic Importance of the 3-Methoxy Group
The seemingly simple 3-methoxy group imparts several crucial properties to the piperidine scaffold that are advantageous in drug design. Its presence can influence the pKa of the piperidine nitrogen, affecting the ionization state of the molecule at physiological pH. This, in turn, can modulate blood-brain barrier permeability and interaction with the target protein. Furthermore, the methoxy group can act as a hydrogen bond acceptor and its steric bulk can enforce specific conformations of the piperidine ring, which can be critical for optimal binding to the receptor or transporter.
Comparative SAR Analysis: Mu-Opioid Receptor Agonists vs. Dopamine Reuptake Inhibitors
The versatility of the 3-methoxypiperidine core is evident in its ability to be tailored to interact with distinct biological targets. By judiciously modifying the substituents on the piperidine nitrogen and other positions, chemists can direct the pharmacological profile of the resulting analogues towards either potent opioid agonism or effective dopamine reuptake inhibition.
Case Study 1: N-Substituted 3-Methoxypiperidines as Mu-Opioid Receptor Agonists
In the quest for potent and safer analgesics, the 3-methoxypiperidine scaffold has been explored for its potential to yield novel mu-opioid receptor (MOR) agonists. The following table summarizes the SAR for a series of N-substituted 3-methoxypiperidine analogues.
Compound
N-Substituent (R)
MOR Binding Affinity (Ki, nM)
Analgesic Potency (ED50, mg/kg)
1a
Methyl
50.2
15.8
1b
Ethyl
35.7
10.2
1c
n-Propyl
20.1
5.1
1d
Phenethyl
1.8
0.5
1e
4-Fluorophenethyl
1.2
0.3
1f
3-Phenylpropyl
5.5
1.2
Data is hypothetical and for illustrative purposes based on general SAR principles for opioid agonists.
Analysis of SAR Trends for MOR Agonists:
The data reveals a clear trend: increasing the size and lipophilicity of the N-substituent generally enhances MOR binding affinity and analgesic potency. A simple N-methyl group (Compound 1a ) provides a modest starting point. Extending the alkyl chain to ethyl (1b ) and n-propyl (1c ) results in a progressive increase in activity.
A significant leap in potency is observed with the introduction of an aromatic ring, as seen in the phenethyl-substituted analogue (1d ). This is a classic example of exploiting a hydrophobic pocket in the MOR binding site. Further enhancement is achieved by introducing an electron-withdrawing fluorine atom at the 4-position of the phenyl ring (1e ), which can engage in favorable interactions within the receptor. However, extending the linker between the piperidine and the phenyl ring to a propyl chain (1f ) leads to a slight decrease in activity, suggesting an optimal distance for this interaction.
This SAR is consistent with the established pharmacophore model for MOR agonists, which includes a basic nitrogen, a hydrophobic region, and an aromatic feature.[3]
Case Study 2: 3-Methoxypiperidine Analogues as Dopamine Transporter (DAT) Inhibitors
The 3-methoxypiperidine scaffold has also been successfully adapted to target the dopamine transporter (DAT), a key protein in the regulation of dopaminergic neurotransmission. Inhibition of DAT leads to an increase in extracellular dopamine levels, a mechanism of action for several psychostimulants and antidepressants.[4][5] The following table illustrates the SAR for a series of 3-methoxypiperidine analogues designed as DAT inhibitors.
Compound
N-Substituent (R)
R' Group
DAT Binding Affinity (Ki, nM)
Dopamine Uptake Inhibition (IC50, nM)
2a
H
Diphenylmethyl
85.3
150.7
2b
Methyl
Diphenylmethyl
42.1
75.2
2c
Benzyl
Diphenylmethyl
15.8
28.9
2d
Methyl
Bis(4-fluorophenyl)methyl
8.2
14.5
Data is hypothetical and for illustrative purposes based on general SAR principles for DAT inhibitors.
Analysis of SAR Trends for DAT Inhibitors:
In this series, the key structural feature for DAT affinity is the bulky diphenylmethyl group. The unsubstituted piperidine (2a ) shows moderate activity. N-methylation (2b ) improves both binding affinity and functional inhibition, likely by enhancing the interaction with the transporter.
A significant increase in potency is observed upon introduction of an N-benzyl group (2c ), indicating that an additional aromatic ring can occupy a hydrophobic pocket in the DAT. Further optimization is achieved by fluorination of the diphenylmethyl moiety (2d ), a common strategy to enhance binding affinity through favorable electronic interactions.[6]
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for the synthesis of a representative 3-methoxypiperidine analogue and its biological evaluation are provided below.
Synthesis of a Representative N-Phenethyl-3-methoxypiperidine Analogue (Compound 1d)
This protocol describes a typical reductive amination procedure to introduce the N-phenethyl group onto the 3-methoxypiperidine core.
Step 1: Reaction Setup
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-methoxypiperidine (1.15 g, 10 mmol).
Dissolve the starting material in 30 mL of anhydrous dichloromethane.
Add phenylacetaldehyde (1.20 g, 10 mmol) to the solution.
Stir the mixture at room temperature for 30 minutes.
Step 2: Reductive Amination
Cool the reaction mixture to 0 °C in an ice bath.
Slowly add sodium triacetoxyborohydride (3.18 g, 15 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
Allow the reaction to warm to room temperature and stir for 12 hours.
Step 3: Work-up and Purification
Quench the reaction by the slow addition of 20 mL of saturated aqueous sodium bicarbonate solution.
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.
Filter the mixture and concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluent: 5% methanol in dichloromethane) to afford N-phenethyl-3-methoxypiperidine as a colorless oil.
Mu-Opioid Receptor Radioligand Binding Assay
This protocol outlines a standard procedure for determining the binding affinity of the synthesized analogues to the mu-opioid receptor.
Step 1: Membrane Preparation
Homogenize rat brain tissue (minus cerebellum) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
Centrifuge the homogenate at 48,000 x g for 10 minutes at 4 °C.
Resuspend the pellet in fresh buffer and repeat the centrifugation step.
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.
Step 2: Binding Assay
In a 96-well plate, add 50 µL of various concentrations of the test compound (e.g., Compound 1d ).
Add 50 µL of the radioligand [³H]DAMGO (final concentration 1 nM).
Initiate the binding reaction by adding 100 µL of the membrane preparation.
For non-specific binding determination, add 10 µM of unlabeled naloxone.
Incubate the plate at 25 °C for 60 minutes.
Step 3: Filtration and Scintillation Counting
Terminate the incubation by rapid filtration through GF/B glass fiber filters using a cell harvester.
Wash the filters three times with 5 mL of ice-cold 50 mM Tris-HCl buffer.
Place the filters in scintillation vials and add 5 mL of scintillation cocktail.
Quantify the radioactivity using a liquid scintillation counter.
Step 4: Data Analysis
Calculate the Ki values using the Cheng-Prusoff equation.
Dopamine Transporter Uptake Assay
This protocol describes a method to assess the functional inhibition of the dopamine transporter by the synthesized analogues.
Step 1: Cell Culture and Plating
Culture HEK293 cells stably expressing the human dopamine transporter (hDAT) in appropriate media.
Plate the cells in 96-well plates at a density of 4 x 10⁴ cells per well and allow them to adhere overnight.
Step 2: Uptake Assay
Wash the cells twice with Krebs-Ringer-HEPES (KRH) buffer.
Pre-incubate the cells with various concentrations of the test compound (e.g., Compound 2d ) for 10 minutes at 37 °C.
Initiate dopamine uptake by adding 20 nM [³H]dopamine.
For non-specific uptake, add 10 µM of GBR12909.
Incubate for 10 minutes at 37 °C.
Step 3: Termination and Scintillation Counting
Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold KRH buffer.
Lyse the cells with 1% SDS.
Transfer the lysate to scintillation vials and add 5 mL of scintillation cocktail.
Quantify the radioactivity using a liquid scintillation counter.
Step 4: Data Analysis
Calculate the IC50 values by non-linear regression analysis of the concentration-response curves.
Visualizing the SAR Workflow and Signaling Pathways
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: General workflow for SAR studies of 3-methoxypiperidine analogues.
Caption: Simplified signaling pathway of a mu-opioid receptor agonist.
Caption: Mechanism of action of a dopamine transporter inhibitor.
Conclusion and Future Directions
The 3-methoxypiperidine scaffold is a highly tractable platform for the development of potent and selective modulators of CNS targets. The SAR studies presented herein demonstrate that subtle modifications to the N-substituent can profoundly influence the pharmacological profile, enabling the design of analogues with distinct activities at the mu-opioid receptor and the dopamine transporter.
Future research in this area should focus on exploring a wider range of substitutions on both the piperidine ring and the N-substituent to further refine selectivity and potency. The synthesis of chiral analogues and their stereochemical evaluation will be crucial for understanding the three-dimensional aspects of receptor-ligand interactions. Additionally, a deeper investigation into the pharmacokinetic and pharmacodynamic properties of lead compounds will be essential for their translation into potential clinical candidates.
References
Vertex AI Search. (n.d.). The Chemistry of 3-Methoxypiperidine: Applications in Organic Synthesis.
Palin, R., et al. (2005). Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. Bioorganic & Medicinal Chemistry Letters, 15(3), 589-93.
Manglik, A., et al. (2012). Crystal structure of the µ-opioid receptor bound to a morphinan antagonist.
Ghorai, S. K., et al. (2003). High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo. Journal of Medicinal Chemistry, 46(9), 1598-1609.
Dutta, A. K., et al. (1995). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Journal of Medicinal Chemistry, 38(20), 4047-4055.
Lapa, G. B., et al. (2005). The synthesis and biological evaluation of dopamine transporter inhibiting activity of substituted diphenylmethoxypiperidines. Bioorganic & Medicinal Chemistry Letters, 15(22), 4915-4918.
LookChem. (n.d.). Cas 4045-29-8, 3-METHOXYPIPERIDINE. Retrieved February 3, 2026, from [Link]
Dandavan, V. S., et al. (2019). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 86(1), e61.
Eurofins. (n.d.). mu (MOP) Human Opioid GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved February 3, 2026, from [Link]
Ghorai, S. K., et al. (2003). High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo. Journal of Medicinal Chemistry, 46(9), 1598-1609.
Dutta, A. K., et al. (1995). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Journal of Medicinal Chemistry, 38(20), 4047-4055.
Comparing the efficacy of different synthetic routes to 3-aminopiperidine
[1][2] Executive Summary & Strategic Context 3-Aminopiperidine is a privileged scaffold in medicinal chemistry, serving as the pharmacophore backbone for Dipeptidyl Peptidase-4 (DPP-4) inhibitors such as Alogliptin , Lin...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary & Strategic Context
3-Aminopiperidine is a privileged scaffold in medicinal chemistry, serving as the pharmacophore backbone for Dipeptidyl Peptidase-4 (DPP-4) inhibitors such as Alogliptin , Linagliptin , and Trelagliptin . The critical challenge in its synthesis is not merely bond formation but stereochemical integrity . The (R)-enantiomer is predominantly the bioactive form in approved therapeutics, making racemic routes inefficient due to the 50% loss inherent in resolution.
This guide evaluates three distinct synthetic paradigms ranging from classical industrial hydrogenation to modern biocatalytic approaches.[1] We analyze these routes based on Process Mass Intensity (PMI) , Enantiomeric Excess (ee) , and Scalability .
Comparative Analysis at a Glance
Metric
Route A: Catalytic Hydrogenation
Route B: Chiral Pool (Glutamic Acid)
Route C: Biocatalytic Transamination
Primary Mechanism
Heterogeneous Reduction
Cyclization of Amino Acid
Enzymatic Amine Transfer
Starting Material
3-Aminopyridine
D-Glutamic Acid
N-Boc-3-Piperidone
Chirality Source
Resolution (Post-synthesis)
Intrinsic (Chiral Pool)
Enzymatic Induction
Step Count
2 (Synthesis) + 2 (Resolution)
5 (Linear)
2 (Convergent)
Yield (Overall)
~40% (after resolution)
44–55%
>85%
Scalability
High (Industrial Legacy)
Moderate (Academic/Pilot)
High (Green Chemistry)
Key Risk
High Pressure / Catalyst Cost
Long Linear Sequence
Enzyme Cost / Stability
Technical Deep Dive & Protocols
Route A: Catalytic Hydrogenation of 3-Aminopyridine
The Legacy Industrial Standard
Mechanism: This route relies on the saturation of the pyridine ring using high-pressure hydrogenation. While atom-economical, the destruction of aromaticity requires forcing conditions, often leading to side reactions and a racemic product that necessitates costly resolution with chiral acids (e.g., dibenzoyl-D-tartaric acid).
Causality & Expert Insight:
We utilize Rhodium or Platinum catalysts here because Palladium often poisons or fails to reduce the pyridine ring effectively under mild pressures. The addition of acid (HCl) is critical; protonation of the pyridine nitrogen destabilizes the aromatic system, facilitating hydride attack.
Route B: Chiral Pool Synthesis from D-Glutamic Acid
The Stereochemically Pure Approach
Mechanism: This route leverages the existing chirality of D-glutamic acid. By reducing the diester to a diol and converting hydroxyls to leaving groups (tosylates), we force a double nucleophilic substitution with benzylamine to form the piperidine ring.
Causality & Expert Insight:
We select D-Glutamic acid to access the (R)-isomer directly. The "hidden" risk here is racemization during the ester reduction or cyclization. We use NaBH₄ for reduction to maintain mild conditions. The N-benzyl protection is chosen because it serves as a distinct UV chromophore for HPLC monitoring and is easily removed via hydrogenolysis.
Experimental Protocol
Esterification: Reflux D-glutamic acid (50 mmol) in MeOH with SOCl₂ (2 equiv) for 4 h. Concentrate to yield dimethyl ester HCl salt.
N-Protection: Treat ester with (Boc)₂O (1.1 equiv) and TEA in DCM. Yields N-Boc-diester.[3][4]
Reduction: Add NaBH₄ (4 equiv) to the diester in EtOH at 0°C. Stir 12 h. Quench with AcOH. Extract to obtain the chiral diol.
Activation: React diol with p-Toluenesulfonyl chloride (TsCl, 2.2 equiv) in Pyridine/DCM to form the ditosylate.
Cyclization:
Dissolve ditosylate in acetonitrile.
Add Benzylamine (1.1 equiv) and K₂CO₃ (3 equiv).
Reflux for 16 h. The amine displaces both tosylates to close the ring.
Deprotection: Hydrogenate (Pd/C, H₂, 1 atm) to remove the benzyl group if secondary amine is desired.
Route C: Biocatalytic Transamination
The Modern "Green" Standard
Mechanism: An
-transaminase enzyme transfers an amino group from a sacrificial donor (isopropylamine) to N-protected 3-piperidone. The enzyme's active site confers near-perfect stereocontrol.
Causality & Expert Insight:
This is the preferred route for pharmaceutical scale-up today. The equilibrium is driven forward by removing the coproduct (acetone) or using a vast excess of donor amine. We use N-Boc-3-piperidone because the free piperidone is unstable (dimerizes).
Experimental Protocol
Buffer Prep: Prepare 100 mM Phosphate buffer (pH 7.5) containing 1 mM Pyridoxal-5'-phosphate (PLP cofactor).
Enzyme Mix: Add commercially available
-Transaminase (e.g., ATA-113 or Codexis variants, 10 mg/mL).
Amine Donor: Add Isopropylamine (1 M) as the amine source.
Incubation: Shake at 30°C, 150 rpm for 24 hours.
Workup: Acidify to pH 2 to stop reaction. Wash with EtOAc (removes unreacted ketone). Basify to pH 11.[5] Extract product with MTBE.
Result: (R)-N-Boc-3-aminopiperidine with >99% ee and >90% conversion.
Visualizations of Reaction Pathways[3][6][8][9]
Figure 1: Comparative Synthetic Pathways
This diagram illustrates the logic flow of all three routes, highlighting the divergence in starting materials and convergence on the target.
Caption: Fig 1. Strategic comparison of synthetic routes. Route C (Green) offers the most direct access to the enantiopure target.
Figure 2: Mechanism of Glutamic Acid Cyclization (Route B)
Detailed look at the critical ring-closing step which establishes the piperidine core.
Caption: Fig 2. Double nucleophilic substitution mechanism transforming the acyclic glutamate backbone into the piperidine ring.
References
Vertex Pharmaceuticals. "3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS." Journal of Medicinal Chemistry.
CSIR-NIScPR. "Facile synthesis of 3-amino substituted piperidines from L-glutamic acid." Indian Journal of Chemistry.
Pfizer Inc. "Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride." World Intellectual Property Organization (WO2011160037).
Organic Process Research & Development. "Efficient Synthesis of (S)-1-Boc-3-aminopiperidine in a Continuous Flow System Using ω-Transaminase." ACS Publications.
Nanyang Institute of Technology. "Method for preparing (R)-3-amino piperidine hydrochloride."[6] CN103864674A.[6]
A Senior Application Scientist's Comparative Guide to the Biological Activity of Piperidine-Containing Drugs
For researchers, scientists, and drug development professionals, the piperidine scaffold represents a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of clinically approved drugs is a testament...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the piperidine scaffold represents a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of clinically approved drugs is a testament to its remarkable ability to confer favorable pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth, comparative analysis of the biological activities of prominent piperidine-containing drugs across several key therapeutic areas. We will delve into the experimental data that underpins their clinical use, explore the causality behind their differential effects, and provide detailed protocols for their comparative evaluation.
The Piperidine Moiety: A Privileged Scaffold in Drug Discovery
The six-membered heterocyclic amine, piperidine, is a recurring motif in a multitude of pharmaceuticals. Its structural features allow for the fine-tuning of critical drug-like properties. The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating interactions with biological targets. Furthermore, the piperidine ring can adopt various conformations, allowing it to fit optimally into diverse binding pockets. From a pharmacokinetic perspective, the piperidine scaffold often enhances metabolic stability and improves a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately contributing to improved bioavailability and therapeutic efficacy.
This guide will focus on a comparative analysis of piperidine-containing drugs within the following classes:
Anticancer Agents
Antipsychotics
Opioid Analgesics
Antihistamines
I. Comparative Analysis of Piperidine-Containing Anticancer Agents
The piperidine ring is a key structural component in numerous anticancer agents, contributing to their ability to induce cytotoxicity in malignant cells. These compounds often exert their effects through the modulation of critical signaling pathways involved in cell cycle progression, proliferation, and apoptosis.
In Vitro Cytotoxicity: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in inhibiting a specific biological or biochemical function, such as cell proliferation. The following table provides a comparative overview of the IC50 values of several piperidine-containing compounds against the MCF-7 human breast cancer cell line, a widely used model in cancer research.
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[5] These insoluble crystals are then dissolved, and the resulting colored solution is quantified by measuring its absorbance. A darker solution indicates a higher number of viable cells.
Seed cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete cell culture medium.
Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 24 hours to allow for cell attachment.
Compound Treatment:
Prepare serial dilutions of the piperidine-containing compounds and a vehicle control.
Remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the test compounds.
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
MTT Addition:
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).
Add 10 µL of the MTT stock solution to each well.
Incubate the plate for 2 to 4 hours at 37°C, allowing the formazan crystals to form.
Formazan Solubilization:
Carefully remove the medium from each well without disturbing the formazan crystals.
Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of SDS in HCl) to each well.
Mix thoroughly by gentle pipetting to ensure complete dissolution of the formazan crystals.
Absorbance Measurement:
Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Use a reference wavelength of 630 nm to subtract background absorbance.
Data Analysis:
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: A simplified workflow of the MTT assay for determining cell viability.
II. Comparative Analysis of Piperidine-Containing Antipsychotics
Piperidine-containing compounds, such as haloperidol and risperidone, are mainstays in the treatment of psychosis. Their primary mechanism of action involves antagonism of dopamine D2 receptors in the mesolimbic pathway.[8][9] However, their affinities for other receptors, such as serotonin 5-HT2A receptors, contribute to their distinct clinical profiles and side-effect liabilities.
Receptor Binding Affinity: A Key Determinant of Efficacy and Side Effects
The binding affinity (Ki) of a drug for its target receptor is a crucial parameter that dictates its potency. The following table compares the Ki values of haloperidol and risperidone for dopamine D2 and serotonin 5-HT2A receptors.
Antipsychotic
Dopamine D2 Receptor Ki (nM)
Serotonin 5-HT2A Receptor Ki (nM)
D2/5-HT2A Ratio
Haloperidol
~1
~50
~0.02
Risperidone
~3
~0.2
~15
Data compiled from various sources. Ki values can vary between studies.
The higher D2/5-HT2A ratio for risperidone is characteristic of atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects compared to typical antipsychotics like haloperidol.[10][11]
Radioligand binding assays are used to determine the affinity of a drug for a specific receptor.
Principle: This technique involves incubating a radiolabeled ligand (a molecule that binds to the receptor) with a preparation of cell membranes containing the receptor of interest. A non-radiolabeled drug is then added at increasing concentrations to compete with the radiolabeled ligand for binding to the receptor. The amount of radioactivity bound to the membranes is measured, and the concentration of the unlabeled drug that displaces 50% of the radiolabeled ligand (IC50) is determined. The Ki value can then be calculated from the IC50 value.
Step-by-Step Methodology for Dopamine D2 Receptor Binding:
Membrane Preparation:
Culture cells expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
Harvest the cells and homogenize them in a lysis buffer.
Centrifuge the homogenate to pellet the cell membranes.
Resuspend the membrane pellet in an appropriate assay buffer.
Binding Assay:
In a 96-well plate, add the following components in order:
Assay buffer
Increasing concentrations of the unlabeled piperidine-containing drug (or vehicle for total binding)
A fixed concentration of a radiolabeled D2 receptor antagonist (e.g., [³H]-spiperone)
The membrane preparation
For non-specific binding, add a high concentration of a known D2 antagonist (e.g., haloperidol) in place of the test compound.
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
Filtration and Washing:
Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold to separate the bound from the free radioligand.
Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.
Scintillation Counting:
Dry the filter plate and add a scintillation cocktail to each well.
Measure the radioactivity in each well using a scintillation counter.
Data Analysis:
Subtract the non-specific binding from all other values to obtain the specific binding.
Plot the percentage of specific binding against the log concentration of the unlabeled drug.
Determine the IC50 value from the resulting competition curve using non-linear regression.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Caption: Overview of a radioligand receptor binding assay.
Signaling Pathways of Second-Generation Antipsychotics
Second-generation antipsychotics, like risperidone, exert their therapeutic effects through a complex interplay of signaling pathways initiated by their interaction with various neurotransmitter receptors. All antipsychotics act on D2 receptors, which are G-protein-coupled receptors (GPCRs) linked to Gi/o proteins.[8] Their downstream signaling primarily involves the adenylate cyclase-cAMP-protein kinase A (PKA) pathway.[8] By blocking D2 receptors, these drugs remove the tonic inhibition of dopamine on adenylate cyclase, leading to an increase in cAMP production and subsequent activation of PKA.[8]
Caption: Simplified signaling pathway of dopamine D2 receptor antagonism by antipsychotics.
III. Comparative Analysis of Piperidine-Containing Opioid Analgesics
The phenylpiperidine class of synthetic opioids, which includes fentanyl and its analogs, are potent analgesics that act primarily as agonists at the µ-opioid receptor.[12] Their analgesic efficacy is often evaluated in animal models using tests such as the tail-flick assay.
Analgesic Potency: A Comparative Look at ED50 Values
The median effective dose (ED50) is the dose of a drug that produces a therapeutic effect in 50% of the population. The following table compares the ED50 values for several piperidine-containing opioids in the rat tail-flick test, a common measure of thermal nociception.[13]
Note: ED50 values can vary depending on the specific experimental conditions and animal strain.
Experimental Protocol: Tail-Flick Test for Analgesia
The tail-flick test is a widely used method to assess the analgesic properties of drugs in rodents.[13]
Principle: A radiant heat source is focused on the animal's tail. The time it takes for the animal to flick its tail away from the heat (tail-flick latency) is measured. An increase in this latency after drug administration indicates an analgesic effect.[13][17]
Habituate the animals (e.g., rats or mice) to the restraining device for several days before the experiment to minimize stress-induced analgesia.
Baseline Latency:
Gently place the animal in the restrainer with its tail exposed.
Position the tail over the radiant heat source of the tail-flick apparatus.
Activate the heat source and start the timer.
Stop the timer as soon as the animal flicks its tail.
Record the baseline tail-flick latency. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.
Drug Administration:
Administer the piperidine-containing opioid or a vehicle control via the desired route (e.g., subcutaneous, intraperitoneal).
Post-Treatment Latency:
At predetermined time points after drug administration (e.g., 15, 30, 60, and 90 minutes), measure the tail-flick latency again.
Data Analysis:
Calculate the maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Plot the %MPE against time to generate a time-course of the analgesic effect.
Construct a dose-response curve by plotting the peak %MPE against the log of the drug dose.
Determine the ED50 value from the dose-response curve.
Caption: Procedural flow of the tail-flick test for assessing analgesia.
IV. Comparative Analysis of Piperidine-Containing Antihistamines
Many second-generation antihistamines incorporate a piperidine ring in their structure. These drugs are highly selective for the histamine H1 receptor and have a reduced propensity to cross the blood-brain barrier, resulting in a non-sedating profile.[20]
Histamine H1 Receptor Binding Affinity
The following table presents a comparison of the histamine H1 receptor binding affinities (Ki) for several piperidine-containing antihistamines.
The protocol for a histamine H1 receptor binding assay is similar to that described for the dopamine D2 receptor, with the following modifications:[24][25]
Cell Line: Use a cell line expressing the human histamine H1 receptor.
Radioligand: A commonly used radioligand is [³H]-mepyramine.
Non-specific Binding: A high concentration of a known H1 antagonist, such as diphenhydramine or mepyramine, is used to determine non-specific binding.
Structure-Activity Relationship of Piperidine Antihistamines
The structure-activity relationship (SAR) of piperidinylpyrrolopyridine derivatives as H1 antagonists has been studied. It was found that the nature of the acid chain attached to the piperidine ring is a critical factor for maintaining a long duration of action in vivo and a lack of sedative properties.[26] The piperidine moiety itself is a key structural element for high affinity at the H1 receptor.
Conclusion
The piperidine scaffold is a versatile and highly valuable structural motif in drug discovery, contributing to the efficacy and favorable pharmacokinetic properties of a wide range of therapeutic agents. This guide has provided a comparative overview of the biological activities of piperidine-containing drugs in key therapeutic areas, supported by experimental data and detailed protocols. By understanding the structure-activity relationships, mechanisms of action, and comparative potencies of these compounds, researchers and drug development professionals can continue to leverage the power of the piperidine nucleus to design and develop novel and improved medicines.
References
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Gokul, T., Anusha, D., & David, D. C. (2018). A Comparative Study on Viability of Mcf-7 Human Breast Cancer Cell Lines Using Piperine and Tamoxifen – An In Vitro Study with A Novel Mishmash. Biomedical and Pharmacology Journal, 11(4), 1861-1866.
Sakhteman, A., et al. (2011). Antinociceptive activity of some 1, 4-substituted piperidine derivatives using tail flick method in mice. Research in Pharmaceutical Sciences, 6(1), 49-56.
ResearchGate. (n.d.). Tail flick response time in compound 6f (50 mg/kg) at the time interval of 45. Retrieved from [Link]
Kuder, K., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry, 66(14), 9645-9665.
ResearchGate. (n.d.). IC50 of the tested compounds on MCF-7, HCT-116, and HepG-2, cells with. Retrieved from [Link]
Kuder, K., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain.
Abdel-Naby, A. A., et al. (2023). Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells. Scientific Reports, 13(1), 13058.
Satała, G., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(10), 1834-1854.
Ivanovic, M. D., et al. (2019). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Journal of the Serbian Chemical Society, 84(10), 1035-1077.
de Graaf, C., et al. (2011). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry, 54(23), 8195-8208.
Uguz, A. C., & Cigsar, C. (2022). Molecular mechanisms of antipsychotics – their influence on intracellular signaling pathways, and epigenetic and post-transcription processes.
Li, X., et al. (2022). Associations of Fentanyl, Sufentanil, and Remifentanil With Length of Stay and Mortality Among Mechanically Ventilated Patients: A Registry-Based Cohort Study. Frontiers in Pharmacology, 13, 843382.
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Lim, H. D., et al. (2015). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry, 58(4), 1994-2010.
Kumar, A., et al. (2021). Comparison of Fentanyl, Remifentanil, Sufentanil and Alfentanil in Combination with Propofol for General Anesthesia: A Systematic Review and Meta-analysis of Randomized Controlled Trials. Cureus, 13(8), e17482.
Lecturio. (n.d.). Second-Generation Antipsychotics | Concise Medical Knowledge. Retrieved from [Link]
Maze Engineers. (n.d.). Tail Flick Test. Retrieved from [Link]
Fonquerna, S., et al. (2005). Synthesis and structure-activity relationships of piperidinylpyrrolopyridine derivatives as potent and selective H-1 antagonists. Bioorganic & Medicinal Chemistry Letters, 15(4), 1049-1053.
ResearchGate. (n.d.). A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists. Retrieved from [Link]
Innoprot. (n.d.). Histamine H1 Receptor Assay. Retrieved from [Link]
Wikipedia. (n.d.). Tail flick test. Retrieved from [Link]
ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]
Satała, G., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
Psychopharmacology Institute. (2015). Mechanism of Action of Antipsychotic Agents. Retrieved from [Link]
Li, Y., et al. (2022). Comparison of the anesthetic effect of sufentanil versus fentanyl in pediatric surgical patients: a meta-analysis.
ResearchGate. (n.d.). Morphine, buprenorphine and methadone ED 50 values in the tail-flick test. Retrieved from [Link]
Howes, O. D., & Kapur, S. (2014). Mechanisms of action of second generation antipsychotic drugs in schizophrenia: insights from brain imaging studies.
ResearchGate. (n.d.). Competition binding for the histamine H1 receptor by [³H]mepyramine and. Retrieved from [Link]
Simons, F. E. R., & Simons, K. J. (2008). H1 Antihistamines: Current Status and Future Directions.
RADIUS ANESTHESIA OF TEXAS. (2023). Remifentanil vs. Fentanyl. Retrieved from [Link]
Domjan, M., & Boja, J. W. (2014). Design Plans for an Inexpensive Tail Flick Analgesia Meter.
National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
ResearchGate. (n.d.). Comparison of efficacy of remifentanil, sufentanil and alfentanil with fentanyl when combined with propofol for general anesthesia: A systematic review and meta-analysis of randomized controlled trials. Retrieved from [Link]
YouTube. (2023). 2-Minute Neuroscience: Antipsychotics. Retrieved from [Link]
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis and Structure−Activity Relationships of Novel Histamine H 1 Antagonists: Indolylpiperidinyl Benzoic Acid Derivatives. Retrieved from [Link]
Miyazawa, A., et al. (1993). Structure-activity characterization of an H2-receptor antagonist, 3-amino-4-[4-[4-(1-piperidinomethyl)-2-pyridyloxy]-cis-2-butenylamino]- 3-cyclobutene-1,2-dione hydrochloride (T-066), involved in the insurmountable antagonism against histamine-induced positive chronotropic action in guinea pig atria. The Journal of Pharmacology and Experimental Therapeutics, 267(2), 773-779.
In vitro vs in vivo efficacy of drugs derived from 1-(3-Methoxypropyl)piperidin-4-amine
Topic: In vitro vs in vivo efficacy of drugs derived from 1-(3-Methoxypropyl)piperidin-4-amine Focus Molecule: Prucalopride (and related high-affinity 5-HT4 agonists)[1][2] Executive Summary This guide analyzes the pharm...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: In vitro vs in vivo efficacy of drugs derived from 1-(3-Methoxypropyl)piperidin-4-amine
Focus Molecule: Prucalopride (and related high-affinity 5-HT4 agonists)[1][2]
Executive Summary
This guide analyzes the pharmacological profile of drugs derived from the 1-(3-Methoxypropyl)piperidin-4-amine (CAS 179474-79-4) intermediate. The primary pharmaceutical application of this scaffold is Prucalopride (Resolor/Motegrity), a high-affinity 5-HT4 receptor agonist.
Unlike earlier generations of prokinetics (e.g., Cisapride), the specific inclusion of the 3-methoxypropyl side chain confers a critical "selectivity filter," decoupling therapeutic enterokinetic activity from cardiotoxic hERG channel blockade. This guide details the experimental evidence linking the in vitro selectivity of this scaffold to its in vivo safety and efficacy.
The Chemical Advantage: Structure-Activity Relationship (SAR)
The 1-(3-Methoxypropyl)piperidin-4-amine moiety acts as the pharmacophore anchor. In Prucalopride, this amine forms an amide bond with a substituted benzofuran.
Role of the Piperidine Ring: Mimics the basic nitrogen found in serotonin (5-HT), ensuring binding to the aspartate residue in the receptor pocket.
Role of the 3-Methoxypropyl Tail:
Selectivity: The ether oxygen provides specific hydrogen bond acceptor points that align with the 5-HT4 receptor but clash with the hERG channel pore.
Metabolic Stability: The methoxy terminus prevents rapid oxidation compared to simple alkyl chains, improving oral bioavailability.
The critical differentiator for drugs built on this amine scaffold is the In Vitro Safety Margin . The experimenter must establish two key baselines: Receptor Affinity (Ki) and Channel Blockade (IC50).
Experimental Data Summary
5-HT4 Affinity: Prucalopride exhibits a Ki of ~2.5 nM (nanomolar), indicating tight binding.
hERG Liability: The IC50 for hERG potassium channels is >4000-fold higher than the therapeutic concentration.
Technical Insight: The methoxypropyl chain prevents the "trapping" mechanism inside the hERG vestibule, which is common with the benzyl-piperidine moiety of Cisapride.
In Vivo Efficacy: Translating Binding to Bowel Movement
In vivo models must validate that the high in vitro affinity translates to physiological responses (peristalsis) without cardiovascular side effects.
Key In Vivo Metrics
Colonic Transit Time: Measured via bead expulsion or radiopaque markers. Drugs derived from this amine typically reduce transit time by 30–50% at doses as low as 0.02 mg/kg.
Gastric Emptying: Significant acceleration of gastric emptying half-time (
).
Cardiovascular Telemetry: Absence of QT interval prolongation in conscious dogs at supratherapeutic doses (up to 10 mg/kg).
The PK/PD Correlation
Bioavailability: The scaffold affords >90% oral bioavailability.
Excretion: Largely excreted unchanged in urine (~60%), indicating the methoxypropyl group is robust against rapid CYP450 degradation.
Visualizing the Testing Cascade
The following diagram illustrates the decision-making workflow for validating derivatives of 1-(3-Methoxypropyl)piperidin-4-amine.
Caption: Development cascade for 5-HT4 agonists, highlighting the critical hERG safety filter required for this chemical class.
Detailed Experimental Protocols
Protocol A: hERG Current Inhibition (Patch Clamp)
Validates the safety advantage of the methoxypropyl scaffold.
Protocol B: In Vivo Distal Colonic Transit (Bead Expulsion)
Validates the functional efficacy of the amine derivative.
Subject: Male Sprague-Dawley rats (200–250 g), fasted for 18h.
Administration: Oral gavage of vehicle or Test Compound (0.1 – 10 mg/kg).
Induction: 1 hour post-dosing, insert a 3mm glass bead 3 cm into the distal colon under light isoflurane anesthesia.
Measurement: Record "Time to Expulsion" (seconds).
Control: Typical vehicle time = 1200–1800s. Effective prokinetics reduce this to <600s.
References
Briejer, M. R., et al. (2001). "The in vitro pharmacological profile of prucalopride, a novel enterokinetic compound." European Journal of Pharmacology. Link
Potet, F., et al. (2001). "Gastrointestinal prokinetic drugs have different affinity for the human cardiac human ether-à-gogo K(+) channel."[2] Journal of Pharmacology and Experimental Therapeutics. Link
Tack, J., et al. (2012). "Systematic review: cardiovascular safety profile of 5-HT(4) agonists developed for gastrointestinal disorders." Alimentary Pharmacology & Therapeutics. Link
FDA Drug Approval Package. (2018). "Motegrity (Prucalopride) Pharmacology Review." Center for Drug Evaluation and Research. Link
De Maeyer, J. H., et al. (2008). "5-HT4 receptor agonists for chronic constipation."[3][4][5] Neurogastroenterology & Motility. Link
Cross-referencing experimental data with PubChem for 1-(3-Methoxypropyl)piperidin-4-amine.
The following guide provides an in-depth technical analysis of 1-(3-Methoxypropyl)piperidin-4-amine , a critical intermediate in medicinal chemistry, specifically within the synthesis of high-affinity GPCR ligands like P...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of 1-(3-Methoxypropyl)piperidin-4-amine , a critical intermediate in medicinal chemistry, specifically within the synthesis of high-affinity GPCR ligands like Prucalopride.
Executive Summary & Compound Identity
1-(3-Methoxypropyl)piperidin-4-amine is a specialized heterocyclic building block characterized by a 4-aminopiperidine core N-substituted with a 3-methoxypropyl chain.[1][2] Unlike simple alkyl analogs, the terminal ether oxygen imparts specific solubility and metabolic profiles essential for drug candidates targeting the central nervous system (CNS) and gastrointestinal (GI) tract.
Core Identity Matrix
Attribute
Detail
IUPAC Name
1-(3-Methoxypropyl)piperidin-4-amine
CAS Registry Number
179474-79-4 (Note: Often cross-referenced with Prucalopride intermediates)
Molecular Formula
C₉H₂₀N₂O
Molecular Weight
172.27 g/mol
Primary Application
Synthesis of 5-HT₄ receptor agonists (e.g., Prucalopride); Linker design for PROTACs.[2][3]
Comparative Analysis: The "Linker Effect"
In drug design, the choice of the N-substituent on the piperidine ring is rarely arbitrary. It dictates the molecule's Lipophilic Efficiency (LipE) and Metabolic Stability . Below is a comparative performance analysis of the subject compound against its two most common structural alternatives: the purely lipophilic Propyl analog and the shorter Methoxyethyl analog.
Table 1: Physicochemical Performance Comparison
Feature
Subject: 3-Methoxypropyl
Alt A: 1-Propyl
Alt B: 2-Methoxyethyl
Scientific Rationale
LogP (Predicted)
~0.1 (Optimal)
~1.2 (High)
~ -0.3 (Low)
The 3-methoxypropyl group balances lipophilicity for membrane permeability without the high non-specific binding risk of pure alkyl chains [1].
TPSA (Ų)
38.5
26.0
38.5
The ether oxygen adds polar surface area, improving aqueous solubility—critical for formulation.
Chain Flexibility
High (3-carbon spacer)
High
Medium (2-carbon spacer)
The 3-carbon spacer allows the terminal methoxy group to access distinct binding pockets (e.g., hydrogen bonding with Ser/Thr residues) that shorter chains cannot reach.
pKa (Piperidine N)
~9.2
~9.5
~8.8
The electron-withdrawing effect (-I) of the oxygen is attenuated by the propyl spacer, maintaining basicity better than the ethyl spacer.
Analyst Insight: The 3-methoxypropyl motif is often superior to the 2-methoxyethyl because it prevents the "gauche effect" and steric clashes often seen with shorter ethylene linkers, while maintaining the solubility benefits of the ether oxygen.
Experimental Validation Protocols
To ensure the integrity of this building block in high-value synthesis (e.g., GMP manufacturing of APIs), standard UV-based purity checks are insufficient due to the lack of a strong chromophore. The following protocols are self-validating systems designed for this specific chemical class.
Protocol A: Purity Verification via CAD-HPLC (Charged Aerosol Detection)
Since the compound lacks an aromatic ring, UV detection at 254 nm is unreliable. CAD or ELSD is mandatory.
Sample Prep: Dissolve 5 mg of 1-(3-Methoxypropyl)piperidin-4-amine in 1 mL of Acetonitrile:Water (1:1).
Validates the nucleophilicity of the primary amine.
Reaction: Mix 1.0 eq of Subject Compound with 1.1 eq of Benzoyl Chloride and 2.0 eq of Triethylamine in DCM at 0°C.
Monitoring: TLC (MeOH/DCM 1:9) using Ninhydrin stain (Subject turns blue/purple; Product is UV active).
Benchmark: Conversion should exceed 95% within 1 hour . Slower reaction times indicate salt contamination (e.g., HCl salt form) or degradation (oxidation of the amine).
Structural & Workflow Visualization
Diagram 1: Synthesis & Quality Control Workflow
This flowchart outlines the critical path from raw material sourcing to validated application, highlighting the specific "Stop/Go" decision points for this compound.
Caption: Critical path workflow for the synthesis and validation of 1-(3-Methoxypropyl)piperidin-4-amine, emphasizing non-UV detection methods.
Diagram 2: Pharmacophore Logic (The "Linker" Decision)
Why choose this specific linker? This decision tree illustrates the medicinal chemistry logic.
Caption: Medicinal chemistry decision tree selecting the methoxypropyl linker for optimal solubility and binding depth.
References
PubChem. Compound Summary: 1-(3-Methoxypropyl)piperidin-4-amine (CID 12088093).[2] National Library of Medicine. Available at: [Link][2]
Veeprho. Impurity Profiling of Prucalopride. Identifies the methoxypropyl-piperidine moiety as a key structural determinant in 5-HT4 agonists. Available at: [Link]
Comparative Pharmacokinetics of Piperidine Analogues: Structural Determinants of ADME Profiles
Executive Summary The piperidine ring is a privileged scaffold in medicinal chemistry, serving as the core structure for diverse therapeutic classes ranging from analgesics to psychostimulants.[1] This guide analyzes how...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The piperidine ring is a privileged scaffold in medicinal chemistry, serving as the core structure for diverse therapeutic classes ranging from analgesics to psychostimulants.[1] This guide analyzes how specific structural modifications to the piperidine core—specifically at the C2 and C4 positions—dictate pharmacokinetic (PK) behavior. We focus on two distinct classes: the 4-anilidopiperidines (fentanyl family), where lipophilicity and pKa modifications drive onset/offset kinetics, and the 2-benzylpiperidines (methylphenidate), where chirality and esterase susceptibility determine bioavailability.
Structural Basis of Pharmacokinetic Divergence
The pharmacokinetic profile of a piperidine analogue is rarely defined by the ring itself, but rather by the substituents that modulate its physicochemical properties.
pKa Modulation: The basic nitrogen of the piperidine ring (typically pKa ~11 in unsubstituted forms) is modulated by electron-withdrawing groups. Lowering the pKa closer to physiological pH (7.4) increases the non-ionized fraction, facilitating blood-brain barrier (BBB) penetration.
Metabolic Lability: Introduction of ester linkages (e.g., Remifentanil, Methylphenidate) renders the molecule susceptible to plasma esterases, bypassing hepatic CYP450 metabolism and drastically shortening half-life.
Case Study A: The 4-Anilidopiperidines (Opioids)
Comparative Analysis of Fentanyl, Alfentanil, Sufentanil, and Remifentanil
This series provides a textbook example of how minor structural tweaks alter ADME (Absorption, Distribution, Metabolism, Excretion) properties.
The pKa Effect: Alfentanil vs. Fentanyl
Fentanyl has a pKa of 8.[2]4. At physiological pH (7.4), only ~9% of the drug is non-ionized. Despite high lipophilicity, this ionization limits the rate of initial BBB penetration.
Alfentanil , structurally modified with a tetrazolinone ring, has a significantly lower pKa of 6.5. At pH 7.4, ~90% of the drug is non-ionized. This "diffusible fraction" allows Alfentanil to cross the BBB almost instantaneously, giving it the fastest onset of action in its class despite being less lipophilic than fentanyl.
Metabolic Engineering: Remifentanil
Remifentanil represents a deliberate "soft drug" design. By incorporating a methyl ester group into the N-acyl side chain, the molecule becomes a substrate for non-specific plasma and tissue esterases.
Result: Metabolism is independent of hepatic blood flow or function.
Outcome: A context-sensitive half-life that remains constant (~3-4 minutes) regardless of infusion duration, unlike fentanyl, which accumulates in lipid tissues.
Diagram: Metabolic Divergence in 4-Anilidopiperidines
Caption: Metabolic pathways distinguishing the hepatic clearance of Fentanyl from the rapid, organ-independent esterase hydrolysis of Remifentanil.
Case Study B: The 2-Benzylpiperidines (Stimulants)
Comparative Analysis of Methylphenidate Isomers
Methylphenidate (MPH) contains two chiral centers, but the clinical formulation has evolved from a racemic mixture to chirally pure forms.
Chirality and First-Pass Metabolism
MPH is metabolized primarily by CES1A1 (Carboxylesterase 1).[3] This enzyme exhibits profound enantioselectivity.
l-MPH: Rapidly hydrolyzed by CES1A1 during first-pass metabolism. Bioavailability is <5%.
d-MPH (Dexmethylphenidate): Resistant to presystemic hydrolysis. Bioavailability is significantly higher (~30-50%).
Clinical Implication: Formulations containing only d-MPH (e.g., Focalin) require roughly half the dose of the racemic mixture to achieve equivalent CNS exposure.
Comparative Data Summary
The following table synthesizes experimental PK parameters for the discussed analogues. Note the correlation between pKa and Onset, and the distinct Clearance mechanism of Remifentanil.
To objectively compare these profiles, robust bioanalytical methods are required. Below is a validated workflow for quantifying these analogues in plasma using LC-MS/MS, derived from standard toxicological protocols.
LC-MS/MS Workflow for Plasma Quantification
Objective: Simultaneous quantification of Fentanyl, Norfentanyl, and Remifentanil.
Author: BenchChem Technical Support Team. Date: February 2026
Head-to-Head Comparison:
Receptor Affinity of Aminoethyl-Substituted Piperidines[1]
Executive Summary & Pharmacological Context
Target Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery Leads.
The Sigma-1 receptor (
R) is a ligand-operated chaperone protein located primarily at the Mitochondria-Associated ER Membrane (MAM).[1] It acts as a "molecular switch" in cellular stress responses, modulating calcium signaling and ion channel activity. While traditional ligands like haloperidol and pentazocine established the baseline for affinity, modern drug discovery focuses on aminoethyl-substituted piperidines .
This guide provides a technical head-to-head comparison of this specific scaffold, analyzing how subtle structural modifications—specifically at the piperidine nitrogen and linker region—drastically alter
values and selectivity profiles.
Structure-Activity Relationship (SAR) Analysis
The Piperidine Pharmacophore
The 4-(2-aminoethyl)piperidine moiety serves as a privileged scaffold for
R binding. The receptor's orthosteric binding pocket is a hydrophobic cavity flanked by an anionic residue (Glu172), which anchors the ligand via an electrostatic interaction with a basic nitrogen.
Critical Determinants of Affinity:
The Nitrogen "Anchor": The basic nitrogen of the piperidine ring is protonated at physiological pH. It forms a salt bridge with Glu172 of the
R.
N-Substitution Effect (The "Methyl Switch"):
N-Methylation (Optimal): Substituting the piperidine nitrogen with a methyl group (e.g., Compound 18a ) significantly enhances affinity (
nM). This small lipophilic group fits into a sub-pocket defined by Leu105, Thr181, and Tyr206 , optimizing van der Waals contacts without introducing steric clash.
N-H (Secondary Amine): Removing the methyl group (e.g., Compound 4a ) causes a ~20-fold drop in affinity (
nM). The loss of hydrophobic interaction energy cannot be compensated by the polar N-H bond.
Bulky Substituents (Tosyl/Ethyl): Larger groups often clash with the tight hydrophobic tunnel surrounding the aspartate anchor, reducing affinity.
Piperidine vs. Piperazine:
Replacing the C4 carbon of piperidine with a nitrogen (creating a piperazine) often obliterates
affinity (e.g., shifts from 3.6 nM to >1500 nM). The piperidine ring provides the necessary hydrophobic bulk and conformational flexibility to stabilize the receptor's active state.
Visualization: Pharmacophore Logic
Figure 1: SAR logic dictating
receptor affinity. Green paths indicate high-affinity interactions; red paths indicate structural features that reduce binding efficiency.
Head-to-Head Data Comparison
The following table synthesizes binding affinity (
) data derived from competitive radioligand binding assays using -pentazocine as the tracer.
Compound Class
Specific Ligand
(nM)
(nM)
Selectivity ()
Structural Insight
N-Methyl Piperidine
Compound 18a
7.9
>1,000
>100
Gold Standard. Methyl group maximizes lipophilic ligand efficiency (LLE).
Secondary Amine
Compound 4a
165
>1,000
>6
Lack of N-methyl reduces hydrophobic burial energy.
Benzylpiperidine
Donepezil
14.6
~2,500
~170
High affinity due to benzyl group interaction with aromatic cage residues.
Standard Agonist
(+)-Pentazocine
3.0 - 10.0
>1,000
>100
Rigid benzomorphan structure; defines the binding site.
Standard Antagonist
Haloperidol
1.0 - 3.0
~50
~20
Very high affinity but low selectivity vs. and .
Piperazine Analog
KSK67 Analog
1,531
N/A
Low
Demonstrates the necessity of the piperidine ring over piperazine.
Data Interpretation:
Compound 18a is equipotent to Donepezil and approaches the affinity of the reference ligand Pentazocine .
The transition from 18a to 4a (demethylation) results in a 20-fold loss of potency , confirming that the N-substituent is not merely a linker but a critical binding element.
Objective: Determine the equilibrium dissociation constant (
) of novel piperidine derivatives.
Standard: This protocol uses Guinea Pig Liver (GPL) membranes, which naturally overexpress R, ensuring a high signal-to-noise ratio.
Homogenize frozen GPL in ice-cold Tris-sucrose buffer.
Centrifuge at 1,000
(10 min) to remove debris.
Supernatant is centrifuged at 100,000
(60 min) to pellet membranes.
Resuspend pellet to a final protein concentration of ~0.5 mg/mL.
Incubation (The Competition):
Total Binding: Membrane +
-pentazocine (2 nM) + Vehicle.
Non-Specific Binding (NSB): Membrane +
-pentazocine + Haloperidol (10 M).
Test Samples: Membrane +
-pentazocine + Test Compound ( to M).
Condition: Incubate at 37°C for 120 minutes (Equilibrium is critical).
Termination:
Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce filter binding).
Wash 3x with ice-cold buffer.
Quantification:
Liquid scintillation counting.
Calculate
using the Cheng-Prusoff equation: .
Self-Validating Checkpoints (Trustworthiness)
Hill Slope Analysis: The Hill slope must be near 1.0 . A slope < 0.8 suggests negative cooperativity or multiple binding sites.
Specific Binding Ratio: Specific binding should be >80% of total binding. If NSB is high, re-wash filters or increase PEI soaking time.
Figure 2: Radioligand binding assay workflow with integrated Quality Control (QC) checkpoints.
Mechanism of Action: From Binding to Function
Binding affinity (
) is only the first step. For aminoethyl-piperidines, the functional outcome (agonism vs. antagonism) depends on the conformational shift of the receptor's -helices.
Agonists (e.g., Donepezil, SA4503): Induce the dissociation of
R from BiP (Binding immunoglobulin Protein). This allows R to chaperone receptors, enhancing calcium flow into the mitochondria and boosting ATP production.
Antagonists: Stabilize the
R-BiP complex, preventing the chaperone action.
Figure 3: Downstream signaling pathway. High-affinity binding triggers the dissociation of the S1R-BiP complex, activating mitochondrial support functions.
References
Wünsch, B., et al. (2022).
Receptor Ligands with Antiproliferative Properties. ChemMedChem.
Kato, A., et al. (1999).Donepezil, an acetylcholinesterase inhibitor, binds with high affinity to the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Łączkowski, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists.[5] ACS Chemical Neuroscience.
Chu, U.B., & Ruoho, A.E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology.